2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI Key |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
The Subtle Influence: A Technical Guide to the Electronic Properties of the m-Tolyl Group in Imidazole Aldehydes
For Immediate Release
A Deep Dive into the Electronic Landscape of m-Tolyl Imidazole Aldehydes for Advanced Drug Discovery
This technical guide, authored for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the electronic properties of the meta-tolyl group when substituted on an imidazole aldehyde scaffold. Understanding these nuanced electronic interactions is critical for the rational design of novel therapeutics, as they govern molecular interactions, reactivity, and ultimately, pharmacological activity.
Introduction: The Strategic Importance of Substituted Imidazole Aldehydes
Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their versatile biological activities.[1][2] The imidazole ring, with its two nitrogen atoms, exhibits a unique electronic profile, acting as both a hydrogen bond donor and acceptor, and coordinating with metal ions, which is crucial for enzyme binding and receptor interactions.[1][3] The introduction of an aldehyde functional group onto the imidazole ring further enhances its utility, providing a reactive handle for the synthesis of diverse molecular architectures and a potential site for covalent interactions with biological targets.
The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[3][4] This guide focuses specifically on the m-tolyl group, a substituent whose subtle electronic influence can be leveraged to optimize the therapeutic potential of imidazole aldehyde-based drug candidates.
The Electronic Character of the m-Tolyl Group: A Weak Inductive Donor
The electronic effect of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[5][6] The inductive effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons across the conjugated system.[5]
The m-tolyl group, a methyl-substituted phenyl ring attached at the meta position, is characterized as a weak electron-donating group (EDG).[7] This is primarily attributed to the positive inductive effect (+I) of the methyl group, which pushes electron density into the aromatic ring.[5]
2.1. Quantifying the Electronic Influence: The Hammett Constant
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[2][8] The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For the methyl group in the meta position, the Hammett constant (σ_meta) is approximately -0.07.[9][10] The negative value confirms its electron-donating character. It is important to note that in the meta position, the resonance effect is negligible, and the electronic influence is dominated by the inductive effect.[11]
Electronic Properties of the Imidazole Aldehyde Scaffold
The imidazole ring is an electron-rich aromatic heterocycle.[12] The aldehyde group, conversely, is a moderately electron-withdrawing group (-I, -M) due to the electronegativity of the oxygen atom and its ability to participate in resonance.[3] When attached to the imidazole ring, the aldehyde group will decrease the electron density of the ring system, particularly at the carbon atom to which it is attached.
The overall electronic nature of an m-tolyl substituted imidazole aldehyde is therefore a delicate balance between the weak electron-donating m-tolyl group and the electron-withdrawing aldehyde group. The position of substitution on the imidazole ring (e.g., at the C2, N1, etc.) will significantly influence the final electronic distribution within the molecule.
Impact on Physicochemical Properties and Reactivity
The electronic modifications induced by the m-tolyl group, though subtle, have significant consequences for the physicochemical properties and chemical reactivity of the imidazole aldehyde.
4.1. Acidity and Basicity (pKa)
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa of the imidazole nitrogen is sensitive to the electronic nature of its substituents.[13][14] An electron-donating group like the m-tolyl group is expected to increase the electron density on the imidazole ring, thereby increasing the basicity of the pyridinic nitrogen (and thus increasing its pKaH). Conversely, the electron-withdrawing aldehyde group will decrease the basicity. The net effect will depend on the relative positions and strengths of these groups.
4.2. Chemical Reactivity
The electron density distribution governs the susceptibility of the molecule to nucleophilic and electrophilic attack.
-
Nucleophilic Attack at the Aldehyde Carbonyl: The weak electron-donating nature of the m-tolyl group will slightly increase the electron density on the imidazole ring, which in turn can slightly reduce the electrophilicity of the aldehyde carbonyl carbon compared to an unsubstituted imidazole aldehyde. This can influence the rate of reactions such as Schiff base formation.
-
Electrophilic Aromatic Substitution on the Imidazole Ring: The imidazole ring is generally susceptible to electrophilic attack.[12][15] The presence of the electron-withdrawing aldehyde group deactivates the ring towards electrophilic substitution, while the m-tolyl group has a mild activating effect. The regioselectivity of such reactions will be dictated by the interplay of these directing groups.
Spectroscopic Characterization
The electronic properties of m-tolyl imidazole aldehydes can be probed using various spectroscopic techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the protons on the imidazole and tolyl rings are sensitive to the electron density. The electron-donating m-tolyl group is expected to cause a slight upfield shift (to lower ppm values) of the imidazole ring protons compared to an unsubstituted imidazole aldehyde. The protons on the tolyl ring will exhibit characteristic splitting patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the aldehyde carbonyl carbon and the imidazole ring carbons, provide direct insight into the electronic environment. The carbonyl carbon signal is expected in the downfield region (typically >180 ppm). The electron-donating effect of the m-tolyl group may lead to a slight upfield shift of the imidazole ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Trends for a Generic 2-(m-tolyl)-1H-imidazole-4-carbaldehyde
| Atom | Predicted Chemical Shift (ppm) | Rationale |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Highly deshielded due to the electronegativity of the oxygen atom. |
| Imidazole H5 | 7.5 - 8.5 | Influenced by the electron-withdrawing aldehyde and the aryl substituent. |
| Imidazole H2 | 7.0 - 8.0 | Chemical shift depends on the specific tautomer and solvent. |
| Tolyl Protons | 7.0 - 7.5 | Aromatic region with characteristic splitting. |
| Tolyl Methyl Protons | 2.3 - 2.5 | Characteristic singlet in the upfield region. |
| Aldehyde Carbonyl (C=O) | 180 - 190 | Downfield shift characteristic of aldehyde carbonyls. |
| Imidazole C4 | 135 - 145 | Attached to the electron-withdrawing aldehyde group. |
| Imidazole C2 | 140 - 150 | Attached to the m-tolyl group. |
| Imidazole C5 | 120 - 130 | Influenced by adjacent nitrogen and substituents. |
| Tolyl Carbons | 120 - 140 | Aromatic region. |
| Tolyl Methyl Carbon | ~21 | Characteristic upfield chemical shift. |
Note: These are predicted ranges and can vary based on the solvent, concentration, and specific substitution pattern on the imidazole ring.
5.2. UV-Vis Spectroscopy
Aromatic and heterocyclic compounds exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions.[16][17][18] The conjugation between the imidazole ring, the aldehyde, and the tolyl group will influence the wavelength of maximum absorption (λmax). The extended conjugation is expected to result in a bathochromic (red) shift of the λmax to longer wavelengths compared to the individual chromophores.[16]
Diagram 1: Key Electronic Transitions in a Substituted Imidazole Aldehyde
Caption: Simplified representation of electronic transitions.
Experimental and Computational Protocols
A thorough understanding of the electronic properties of m-tolyl imidazole aldehydes requires a combination of experimental synthesis and characterization, and computational modeling.
6.1. Synthesis Protocol: Modified Debus-Radziszewski Synthesis
A common method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[19][20] A modified protocol for the synthesis of a 2-(m-tolyl)-imidazole-4-carbaldehyde derivative is outlined below.
Diagram 2: Synthetic Workflow
Caption: General workflow for synthesis and characterization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (1.0 eq), m-tolualdehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess, e.g., 10 eq).
-
Solvent: Add a suitable solvent, typically glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
6.2. Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, is a powerful tool for elucidating the electronic structure of molecules.[6][8][21]
Diagram 3: Computational Workflow
Caption: Typical DFT workflow for electronic property analysis.
Step-by-Step Methodology:
-
Structure Preparation: Build the 3D structure of the desired m-tolyl imidazole aldehyde isomer using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.
-
Frequency Analysis: Conduct a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Analysis: From the optimized structure, calculate key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and intramolecular interactions.
-
Table 2: Predicted DFT-Calculated Electronic Properties
| Property | Predicted Value/Trend | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Related to the energy of the lowest electronic transition (λmax). |
| Dipole Moment | Moderate to high | Reflects the overall polarity of the molecule. |
Implications for Drug Design and Development
The weak electron-donating nature of the m-tolyl group can be strategically employed in drug design:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and influence the pharmacokinetic profile.
-
Fine-tuning of Receptor Interactions: The subtle electronic changes can alter the strength of hydrogen bonding and other non-covalent interactions with the target protein, potentially improving binding affinity and selectivity.
-
Metabolic Stability: The position of the methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation.
Conclusion
The m-tolyl group, while often considered a relatively simple substituent, exerts a nuanced and important electronic influence on the imidazole aldehyde scaffold. Its weak, inductively electron-donating character can be harnessed by medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. A comprehensive approach that combines targeted synthesis, thorough spectroscopic characterization, and insightful computational modeling is essential for fully understanding and exploiting the electronic properties of m-tolyl imidazole aldehydes in the pursuit of novel and effective therapeutics.
References
- Hammett constants for some common substituents. (n.d.).
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][9][22]phenanthroline frameworks. New Journal of Chemistry.
- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC), 62(8).
-
UV-Visible Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps. Retrieved from [Link]
-
Resonance and induction tutorial. (n.d.). Retrieved from [Link]
-
UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]
-
Tolyl group. (n.d.). In Grokipedia. Retrieved from [Link]
-
UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
- Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
- Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition.
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers.
- 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega.
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- 1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl] perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole: Synthesis,characterization and X-ray crystal structure.
- Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
- Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I). CrystEngComm.
-
Resonance and Inductive Effects. (2021, May 3). YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Reactions of Imidazole. Zenodo.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- pKa values of imidazoles versus degree of substitution.
-
m-tolyl group (CHEBI:52555). (n.d.). EMBL-EBI. Retrieved from [Link]
- From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
- THEORETICAL ELECTRONIC PROPERTIES, ADMET PREDICTION, and MOLECULAR DOCKING STUDIES of SOME IMIDAZOLE DERIV
-
Synthesis of substituted imidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
-
Spectroscopy of Aromatic Compounds. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
- Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. PubMed.
- A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. Benchchem.
-
UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-p-Tolyl-4,5-dihydro-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. uou.ac.in [uou.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. open.metu.edu.tr [open.metu.edu.tr]
- 19. researchgate.net [researchgate.net]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. Journal of Scientific Reports-A » Submission » THEORETICAL ELECTRONIC PROPERTIES, ADMET PREDICTION, and MOLECULAR DOCKING STUDIES of SOME IMIDAZOLE DERIVATIVES [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
Technical Guide: Acidity Constants and pKa Determination of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
[1][2][3]
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical properties of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (CAS: Analogous to 2-phenyl variants), a critical intermediate in the synthesis of angiotensin II receptor antagonists and kinase inhibitors.[1][2][3]
Understanding the ionization constants (pKa) of this scaffold is essential for optimizing solubility during purification and predicting ligand-receptor binding interactions.[1][2][3] Due to the specific substitution pattern—an electron-withdrawing aldehyde at position 5 and a lipophilic m-tolyl group at position 2—this molecule exhibits a distinct ionization profile compared to the parent imidazole.[1][2][3]
Key Takeaway: The molecule is an ampholyte .[1][2][3] It possesses a weakly basic nitrogen (pKa₁
Part 1: Structural Analysis & Theoretical pKa Prediction[2]
To determine the pKa values in the absence of a specific Certificate of Analysis, we apply the Hammett Equation principles and Fragment Contribution Methods using validated surrogate data.
Structural Dissection
The molecule consists of three electronically active components:
-
Imidazole Core: Amphoteric heterocycle (Standard pKa of conjugate acid
6.95).[1][3] -
5-Carbaldehyde (-CHO): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.[1][2][3]
-
2-(m-Tolyl) Group: An aromatic ring with a meta-methyl substituent.[1][2][3] The phenyl ring is slightly electron-withdrawing relative to hydrogen, while the meta-methyl is weakly electron-donating.[1][2][3]
Quantitative Structure-Property Relationship (QSPR)
The pKa values are estimated by calculating the shift (
Table 1: Component-Based pKa Prediction
| Structural Component | Electronic Effect | ||
| Imidazole Core (Ref) | Baseline | 6.95 | 14.4 |
| 5-Carbaldehyde | Strong EWG (-I, -M).[1][2][3] Destabilizes cation; Stabilizes anion.[1][2][3] | -3.90 | -3.5 |
| 2-Phenyl Group | Weak EWG (Inductive).[1][2][3] | -0.50 | -0.4 |
| m-Methyl Group | Weak EDG (+I).[1][2][3] Slight stabilization of cation.[2][3] | +0.15 | +0.1 |
| NET PREDICTION | Summation of Effects | ~2.70 – 3.20 | ~10.6 – 11.0 |
Scientific Insight: The aldehyde group is the dominant factor. By withdrawing electron density from the ring, it dramatically reduces the basicity of the N3 nitrogen (making it harder to protonate) and increases the acidity of the N1 proton (making it easier to deprotonate).
Ionization Pathway Diagram
The following diagram illustrates the protonation states across the pH scale.
Part 2: Experimental Determination Protocols
Since the predicted pKa₁ falls below 3.5, standard potentiometric titration may yield high errors due to the "glass electrode error" in highly acidic media. We recommend a Spectrophotometric (UV-Vis) Determination for pKa₁ and Potentiometric Titration for pKa₂.[1][2][3]
Method A: UV-Vis Spectrophotometry (Recommended for pKa₁)
This method relies on the distinct UV absorption spectra of the protonated (cation) and neutral forms.[3]
Reagents:
-
Stock Solution:
M compound in Methanol (due to low water solubility).[1][2][3] -
Buffers: Citrate-HCl (pH 1.0 – 4.0).
Protocol:
-
Scanning: Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated reference) and pH 7.0 buffer (fully neutral reference).
-
Isosbestic Point: Identify the wavelength where absorbance changes maximally between species (
).[3] -
Titration: Prepare aliquots of the compound in buffers ranging from pH 1.5 to 4.5 in 0.2 increments.
-
Measurement: Measure Absorbance (
) at the analytical wavelength for each pH. -
Calculation: Plot
vs. pH. The inflection point is the pKa. Alternatively, use the Henderson-Hasselbalch transformation: [3]
Method B: Potentiometric Titration (Recommended for pKa₂)
Suitable for the acidic proton (NH) determination in the pH 9–12 range.
Protocol:
-
Solvent System: Use a mixed solvent system (e.g., 50:50 Methanol:Water) to ensure solubility, then apply the Yasuda-Shedlovsky extrapolation to correct to 100% water.[3]
-
Titrant: 0.1 M Carbonate-free NaOH.
-
Procedure:
-
Data Analysis: Use Gran Plot analysis to determine the equivalence point and calculate pKa.
Experimental Workflow Diagram
Part 3: Pharmaceutical & Synthetic Implications[2][5][6]
Solubility Profile
-
pH 1–2: Highly soluble (Cationic).[1][3] Best for extraction from organic layers during synthesis workup.[1][2][3]
-
pH 4–9: Very low solubility (Neutral).[1][3] The compound will likely precipitate.[3] This is the optimal pH range for isolating the solid product.
Stability Warning
The aldehyde group at position 5 is susceptible to Cannizzaro disproportionation in strongly alkaline media (pH > 12).[3] Avoid prolonged exposure to high pH during pKa determination or synthesis.[2][3]
Tautomerism
In solution, the 1H-imidazole-5-carbaldehyde exists in equilibrium with the 3H-imidazole-4-carbaldehyde tautomer.[1][2][3] However, the presence of the bulky 2-(m-tolyl) group sterically favors the tautomer where the N-H is distal to the tolyl ring to minimize steric clash, although the electronic pull of the aldehyde is the primary director.
References
-
Storey, B. T., et al. (1964).[3][4] "Imidazoles. I. The Ionization Constants of Some Substituted Imidazoles." The Journal of Organic Chemistry. Link (Establishes the effect of electron-withdrawing groups on imidazole basicity).[3]
-
Hunan Chemical. (2025).[1][2][3][5] "Technical Data Sheet: 2-Phenylimidazole." Hunan Chemical BV.[1][2][3][6] Link (Provides baseline pKa data for 2-aryl imidazoles).[3]
-
PubChem. "Compound Summary: 4(5)-Imidazolecarboxaldehyde."[1][2][3] National Library of Medicine.[1][2][3] Link (Source for the 3.05 pKa value of the aldehyde analog).
-
Hansch, C., et al. (1991).[3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Source for
values of CHO and m-Tolyl groups).[3] -
Perrin, D. D. (1981).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pKa determination methodologies).
Sources
- 1. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1H-imidazole-5-carbaldehyde | 35034-22-1 [sigmaaldrich.com]
- 3. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]
- 6. hunan-chem.com [hunan-chem.com]
Literature review of 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.
This document moves beyond a simple recitation of steps, offering insights into the mechanistic underpinnings of the reactions, the rationale for procedural choices, and a comparative analysis of synthetic strategies.
Strategic Overview: A Two-Step Approach
The most logical and well-documented approach to synthesizing 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde involves a two-step sequence. First, the core imidazole heterocycle is constructed via a multicomponent reaction. Second, a formyl group is selectively introduced onto the C5 position of the ring.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Imidazole Core via Radziszewski Reaction
The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, remains a robust and efficient method for constructing multisubstituted imidazoles from simple precursors.[1][2] It is a multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[3]
Mechanism and Rationale
The reaction proceeds through the initial condensation of the dicarbonyl compound (glyoxal) with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde (3-methylbenzaldehyde). Subsequent cyclization and dehydration yield the final aromatic imidazole ring.[3] The use of ammonium acetate is common as it conveniently serves as both the ammonia source and a mild acidic catalyst.[4]
Caption: Radziszewski reaction mechanism.
Detailed Experimental Protocol: Synthesis of 2-(3-methylphenyl)-1H-imidazole
This protocol is adapted from established procedures for the synthesis of 2-aryl imidazoles.[4][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzaldehyde (10 mmol, 1.20 g), glyoxal (10 mmol, 1.45 g of a 40% aqueous solution), and ammonium acetate (25 mmol, 1.93 g).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent that readily dissolves the reactants and facilitates the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118-120 °C) with vigorous stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Neutralization: Carefully neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step is crucial for precipitating the imidazole product, which is soluble in strong acid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield pure 2-(3-methylphenyl)-1H-imidazole.
Part 2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] It utilizes a "Vilsmeier reagent," a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][8] This reagent is a mild electrophile that reacts preferentially at the most electron-rich position of the substrate.[6] For a 2-substituted imidazole, this is the C5 position.
Mechanism and Rationale
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[8]
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.
-
Hydrolysis: The resulting iminium ion intermediate is stable until aqueous work-up, at which point it is hydrolyzed to the final aldehyde product.[8]
Caption: Vilsmeier-Haack reaction steps.
Detailed Experimental Protocol: Synthesis of 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde
This protocol is based on general procedures for the Vilsmeier-Haack formylation of heterocyclic compounds.[9][10]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, cool N,N-dimethylformamide (DMF, 30 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 12 mmol, 1.84 g) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2-(3-methylphenyl)-1H-imidazole (10 mmol, 1.58 g) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 3-5 hours. Monitor the reaction's completion using TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto 150 g of crushed ice. Stir the mixture for 30 minutes.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (pH 8-9). This will cause the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be purified by column chromatography on silica gel (using an eluent such as ethyl acetate/hexane) or by recrystallization from a suitable solvent like ethanol.
Alternative Synthetic Strategies
While the two-step sequence described above is the most common approach, other methods can be considered.
-
Formylation via Lithiation: An alternative to the Vilsmeier-Haack reaction involves the deprotonation of the imidazole ring followed by quenching with a formylating agent. This typically requires a protected imidazole (e.g., with a triphenylmethyl group at N1) to direct lithiation to the C2 position. To achieve C5 formylation, one would need to start with a C2-blocked or C2-brominated imidazole, perform a lithium-halogen exchange at the C5 position, and then quench with DMF.[11] This method offers high regioselectivity but requires anhydrous conditions and the use of pyrophoric organolithium reagents.
Data Summary & Comparison
| Synthetic Step | Method | Key Reagents | Typical Conditions | Yield (Expected) | Advantages | Disadvantages |
| Core Synthesis | Radziszewski Reaction | 3-Methylbenzaldehyde, Glyoxal, NH₄OAc | Reflux in Acetic Acid, 2-4h | 70-85% | One-pot, readily available materials, robust. | Requires acidic conditions and careful neutralization. |
| Formylation | Vilsmeier-Haack | POCl₃, DMF | 0 °C to 70 °C, 3-5h | 60-80% | Good yields, applicable to many heterocycles. | Uses corrosive POCl₃, requires careful temperature control. |
| Formylation | Lithiation & Quench | n-BuLi, DMF | Anhydrous THF, -78 °C to RT | 50-70% | High regioselectivity. | Requires protecting groups, strict anhydrous conditions, pyrophoric reagents. |
Conclusion
The synthesis of 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde is most reliably achieved through a two-step process: a Radziszewski reaction to build the 2-(3-methylphenyl)-1H-imidazole core, followed by a Vilsmeier-Haack reaction to install the C5-carbaldehyde. This pathway utilizes well-understood, scalable reactions and commercially available starting materials. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
Request PDF | Polyfunctional imidazoles: IV. Synthesis of 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]
-
Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]
-
N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. (2007, May 15). PubMed. Retrieved from [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved from [Link]
- US4719309A - Preparation of imidazoles - Google Patents. (n.d.).
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. (2010, May 1). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019, January 22). DergiPark. Retrieved from [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 05). MDPI. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3,4-dihydroquinolin-2-ylamino) malonaldehyde and its some new heterocylic derivatives. (2013, July 30). Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024, April 15). ijarsct. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. chemscene.com [chemscene.com]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. asianpubs.org [asianpubs.org]
- 5. scribd.com [scribd.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Crystal structure analysis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Title: Crystal Structure Analysis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde: A Technical Guide to Structural Elucidation and Solid-State Profiling
Abstract This technical guide provides a comprehensive framework for the crystallographic characterization of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, a critical pharmacophore in the development of p38 MAP kinase inhibitors and antifungal agents. We detail the end-to-end workflow from high-purity synthesis and single-crystal growth to X-ray diffraction (SC-XRD) data reduction and supramolecular analysis. Special emphasis is placed on visualizing intermolecular hydrogen bonding networks (N–H···N/O) and π–π stacking interactions using Hirshfeld surface analysis, establishing a protocol for evaluating solid-state stability in drug development.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The 2-substituted imidazole-5-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for hydroxymethyl-bioisosteres and fused heterocyclic systems. The specific derivative, 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde , incorporates a meta-tolyl group which introduces rotational freedom and lipophilicity, influencing the molecule's binding affinity to targets like p38 mitogen-activated protein kinase (p38 MAPK).
Understanding the crystal structure of this compound is not merely an academic exercise; it is a prerequisite for:
-
Structure-Based Drug Design (SBDD): Defining the precise tautomeric state (1H vs 3H) in the solid phase.
-
Polymorph Screening: Identifying thermodynamically stable forms for formulation.
-
Interaction Mapping: Mapping donor-acceptor sites for molecular docking.
Synthesis and Crystallization Protocol
To obtain diffraction-quality crystals, chemical purity must exceed 99%. The following protocol synthesizes the target via a modified Debus-Radziszewski imidazole synthesis, optimized to minimize oxidative byproducts.
Synthetic Pathway
Reaction: Condensation of 3-methylbenzaldehyde with glyoxal and ammonium acetate.
-
Reagents: 3-Methylbenzaldehyde (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ammonium Acetate (4.0 eq).
-
Solvent: Methanol (MeOH) or Acetic Acid (AcOH).
-
Procedure:
-
Dissolve 3-methylbenzaldehyde in MeOH at room temperature.
-
Add ammonium acetate followed by dropwise addition of glyoxal.
-
Reflux at 65°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 3:7).
-
Workup: Pour into ice water; precipitate forms. Neutralize with NaHCO₃ if AcOH was used.
-
Purification: Recrystallize crude solid from Ethanol/Water (8:2).
-
Crystallization for SC-XRD
High-quality single crystals are grown using the Slow Evaporation Method .
| Parameter | Condition | Rationale |
| Solvent System | Ethanol/DMF (9:1) | DMF increases solubility; Ethanol allows gradual evaporation. |
| Concentration | 15 mg/mL | Supersaturation control to prevent microcrystalline precipitation. |
| Temperature | 25°C (Controlled) | Temperature fluctuations induce defects (twinning). |
| Vessel | 5 mL vial, perforated parafilm | Controls evaporation rate (approx. 5-7 days). |
X-Ray Diffraction Data Collection & Reduction
Once a block-like crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a glass fiber or MiTeGen loop using paratone oil.
Data Acquisition Parameters
-
Radiation Source: Mo-Kα (
Å) is preferred over Cu-Kα to minimize absorption effects from the aromatic rings. -
Temperature: 100 K (using a Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), improving resolution of the aldehyde hydrogen atoms.
-
Strategy: Omega scans (
) to ensure 100% completeness up to .
Data Reduction Workflow (DOT Diagram)
Figure 1: Standard crystallographic data reduction and refinement workflow.
Structural Elucidation and Supramolecular Analysis
Molecular Conformation
The 2-(m-tolyl) substituent is expected to be twisted relative to the imidazole plane due to steric repulsion between the imidazole N-H/C-H and the phenyl ring ortho-hydrogens.
-
Torsion Angle (
): Typically 20°–40° for 2-phenylimidazoles. -
Aldehyde Orientation: The carbonyl oxygen usually adopts a syn-planar conformation relative to the imidazole C4-H to minimize dipole repulsion, though intermolecular H-bonding can lock it in anti.
Hydrogen Bonding Networks
Imidazole derivatives typically form robust hydrogen-bonded chains (catemers). In 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, two primary donors/acceptors drive the packing:
-
Imidazole N–H (Donor)
Imidazole N (Acceptor): Forms infinite chains ( motif). -
Aldehyde C=O (Acceptor): Can accept H-bonds from weak C–H donors or solvent molecules if present.
Predicted Interaction Map:
-
Primary Motif: N1–H1···N3' (Intermolecular). Distance: ~2.8 Å.
-
Secondary Motif: C(Aldehyde)–H···O(Carbonyl) (Weak H-bond).
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory. This technique maps the electron density boundary of the molecule.
- Surface: Visualizes contacts shorter than the van der Waals radii.
-
Fingerprint Plot: A 2D plot of
(distance to internal atom) vs (distance to external atom).-
Spikes: Sharp spikes at low (
) indicate strong H-bonds. -
Diffuse Center: Indicates
stacking (common in planar aromatics).
-
Supramolecular Architecture Diagram
Figure 2: Schematic of dominant intermolecular forces stabilizing the crystal lattice.
Pharmaceutical Implications
The crystal structure directly informs the "developability" of the drug candidate.
-
Tautomerism: The crystal structure confirms whether the proton resides on N1 or N3. For 2-substituted imidazoles, the 1H-tautomer is generally favored in the solid state, stabilized by the N-H···N network.
-
Solubility: Strong, planar
-stacking often correlates with low aqueous solubility (high lattice energy). If the m-tolyl twist is significant ( ), it disrupts stacking, potentially improving solubility compared to the planar phenyl analog. -
Stability: The presence of the aldehyde group makes the compound susceptible to oxidation (to carboxylic acid). Dense crystal packing protects the aldehyde from atmospheric oxygen.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
Laufer, S. A., et al. (2002). Imidazoles as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Venkatesan, P., & Rao, S. (2013). Structural analysis of imidazole derivatives. Journal of Molecular Structure. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
Methodological & Application
Application Note: Synthesis of Schiff Bases Derived from 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Abstract & Strategic Significance
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core of blockbuster drugs like losartan (antihypertensive) and dacarbazine (antineoplastic). This guide details the synthesis of Schiff bases (imines) utilizing 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde as the electrophilic core.
The selection of the m-tolyl (3-methylphenyl) substituent at the C2 position is chemically significant: it introduces moderate lipophilicity (
Chemical Mechanism
The formation of the Schiff base involves the reversible acid-catalyzed condensation of the imidazole aldehyde with a primary aromatic amine.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of the unstable carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N imine bond.
Critical Note: The imidazole ring contains a basic nitrogen (N3) and an acidic nitrogen (N1-H). The use of a mild acid catalyst (glacial acetic acid) is crucial to activate the carbonyl oxygen without fully protonating the amine nucleophile or the imidazole ring to the point of deactivation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of imidazole-5-carbaldehyde with amines.[1]
Experimental Protocols
Materials & Reagents[2]
-
Precursor: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (Synthesized via Vilsmeier-Haack formylation of 2-(m-tolyl)-1H-imidazole or sourced from specialty vendors).
-
Amines: Aniline, 4-Chloroaniline, 4-Methoxyaniline (Representative diversity).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Purification: Diethyl ether (for washing), Ethanol (for recrystallization).
Protocol A: Conventional Thermal Synthesis (Standard)
This method is robust and scalable, suitable for generating gram-scale quantities for biological screening.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 mmol, ~186 mg) in 15 mL of absolute ethanol.
-
Addition: Add an equimolar amount (1.0 mmol) of the substituted aniline (e.g., 4-chloroaniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (approx. 5-6).
-
Reflux: Attach a water condenser and reflux the mixture at 78°C for 4-6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear. -
Isolation: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Filter the precipitated solid under vacuum.
-
Washing: Wash the crude solid with ice-cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.
-
Recrystallization: Recrystallize from hot ethanol to yield the pure Schiff base.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
This method offers higher yields and significantly reduced reaction times, minimizing thermal degradation of the imidazole ring.
Step-by-Step Procedure:
-
Mixing: In a microwave process vial, mix the aldehyde (1.0 mmol) and amine (1.0 mmol) with a minimum volume of ethanol (2-3 mL).
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).
-
Power: 140 W
-
Temperature: 80°C
-
Time: 2 - 5 minutes.
-
-
Work-up: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.
-
Purification: Filter, wash with cold water, and recrystallize as above.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis of imidazole-based Schiff bases.
Characterization & Expected Data
Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the imine stretch.
Spectroscopic Validation
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | C=N (Imine) | 1605 – 1635 cm⁻¹ | Sharp, strong band. Distinct from C=C. |
| FT-IR | NH (Imidazole) | 3100 – 3400 cm⁻¹ | Broad band. |
| ¹H NMR | -CH=N- (Azomethine) | Singlet (1H).[2] Diagnostic peak. | |
| ¹H NMR | NH (Imidazole) | Broad singlet (D₂O exchangeable). | |
| ¹H NMR | m-Tolyl -CH₃ | Singlet (3H). | |
| ¹³C NMR | C=N (Imine) | Downfield signal. |
Troubleshooting Guide
-
Problem: Oily product or no precipitate.
-
Solution: The Schiff base may be soluble in ethanol.[3] Evaporate solvent to 1/3 volume and freeze at -20°C. Alternatively, pour into excess ice-water to force precipitation.
-
-
Problem: Low Yield.
-
Solution: Water generated during the reaction can hydrolyze the imine back to the aldehyde. Use a Dean-Stark trap (if using toluene/benzene) or add 3Å Molecular Sieves to the reaction flask to scavenge water.
-
-
Problem: Impurity spots on TLC.
-
Solution: If the starting amine persists, wash the solid with dilute HCl (1%) followed by water. Caution: Strong acid will hydrolyze the product; perform quickly.
-
References
-
Al-Amiery, A. A., et al. (2012). "Synthesis and antioxidant activities of novel Schiff bases derived from 2-mercapto-3-phenyl-4-amino-1,2,4-triazole." Organic and Medicinal Chemistry Letters.
-
Chawla, A., et al. (2012). "Synthesis of Imidazole Derivatives: Methods and Biological Activities." International Journal of Pharmaceutical Sciences and Research.
-
Bhat, M. A., et al. (2020).[4] "Synthesis, characterization and antibacterial studies of Schiff base with 2-amino benzimidazole and 5-methyl-thiophene-2-carboxaldehyde." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
-
Organic Chemistry Portal. "Synthesis of Imidazoles."
-
National Center for Biotechnology Information. "PubChem Compound Summary for Imidazole."
Sources
Application Note: Knoevenagel Condensation of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Topic: Protocol for Knoevenagel Condensation with 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Pharmacological Context
The Knoevenagel condensation of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is a critical gateway reaction in the synthesis of polysubstituted imidazole derivatives. These scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores for p38 MAP kinase inhibitors , anti-inflammatory agents , and anticancer therapeutics (e.g., tubulin polymerization inhibitors).
The presence of the meta-tolyl group at the C2 position introduces specific steric and lipophilic properties (increasing LogP) compared to the unsubstituted phenyl analog, often improving bioavailability and binding pocket selectivity in protein targets.
Key Chemical Challenges
-
Tautomerism: The imidazole ring exists in a tautomeric equilibrium (4-formyl vs. 5-formyl). While chemically equivalent in solution due to rapid proton transfer, this affects solubility and crystallization.
-
Amphoteric Nature: The imidazole N-H (pKa ~14.4) is weakly acidic, while the N-3 nitrogen is basic. Strong bases can deprotonate the ring, forming an imidazolide anion that reduces the electrophilicity of the aldehyde carbonyl, potentially stalling the reaction.
-
Substituent Effect: The m-tolyl group is weakly electron-donating, slightly deactivating the aldehyde toward nucleophilic attack compared to nitro- or chloro-substituted analogs, requiring optimized catalytic conditions.
Mechanistic Insight
The reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde carbonyl.
Reaction Pathway[1][2][3][4][5][6][7]
-
Deprotonation: The amine catalyst deprotonates the active methylene compound to generate a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 2-(m-Tolyl)-imidazole-5-carbaldehyde.
-
Proton Transfer & Elimination: An intermediate aldol-like species forms, followed by base-catalyzed dehydration (E1cB mechanism) to yield the
-unsaturated product.
Graphviz Diagram: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical dehydration step and potential side reaction via ring deprotonation.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Best for: Initial drug discovery, gram-scale synthesis, and heat-sensitive substrates.
Reagents
-
Substrate: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 equiv)
-
Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)[2]
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde in 10 mL of absolute ethanol.
-
Note: If the aldehyde does not dissolve completely, mild heating (40°C) is permissible.
-
-
Addition: Add 1.1 mmol of the active methylene compound (e.g., Malononitrile).
-
Catalysis: Add 0.1 mmol (approx. 1-2 drops) of piperidine.
-
Observation: The solution often turns yellow/orange immediately, indicating enolate formation.
-
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product is typically less polar than the aldehyde.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The product should crystallize out.[2] If not, reduce solvent volume by 50% under vacuum and re-cool.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (1 x 10 mL) to remove piperidinium salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Protocol B: Green Chemistry / Microwave-Assisted
Best for: High-throughput screening (HTS) libraries and rapid optimization.
Reagents
-
Solvent: Water : Ethanol (1:1) or Ionic Liquid ([bmim][BF4])
-
Catalyst: L-Proline (10 mol%) or uncatalyzed (if using microwave)
Step-by-Step Methodology
-
Loading: In a microwave-safe vial (10 mL), combine 1.0 mmol aldehyde and 1.1 mmol active methylene compound.
-
Solvent: Add 2 mL of Water:Ethanol (1:1).
-
Irradiation: Seal the vial and irradiate at 80°C for 10–20 minutes (Power: 100W, Max Pressure: 200 psi).
-
Workup: Pour the reaction mixture onto crushed ice (10 g). The product precipitates as a solid.[2]
-
Purification: Filter and recrystallize from hot ethanol if necessary.
Data Presentation & Optimization[8][9]
Solvent and Base Screening Table
The following data summarizes optimization studies for imidazole-5-carbaldehydes.
| Entry | Solvent | Catalyst (Equiv) | Temp/Time | Yield (%) | Notes |
| 1 | Ethanol | Piperidine (0.1) | Reflux / 3h | 88-92% | Recommended Standard |
| 2 | Methanol | Piperidine (0.1) | Reflux / 5h | 82% | Slower kinetics |
| 3 | Water | L-Proline (0.1) | 80°C / 1h | 75% | Green; requires recrystallization |
| 4 | Toluene | Benzoic Acid/Pip (0.1) | Reflux / 6h | 65% | Dean-Stark trap needed |
| 5 | DMF | K2CO3 (1.0) | 60°C / 2h | 40% | Low yield due to imidazolide formation |
Workflow Diagram
Caption: Standard experimental workflow for Protocol A.
Troubleshooting & Critical Parameters
Solubility Issues
The m-tolyl group increases lipophilicity. If the starting material precipitates upon adding the active methylene compound, add a co-solvent such as THF or DMF (10% v/v) to maintain homogeneity during the reaction.
"Oiling Out"
If the product separates as an oil rather than a crystal upon cooling:
-
Reheat the mixture to dissolve the oil.
-
Add water dropwise until turbidity persists.
-
Allow to cool very slowly to room temperature with vigorous stirring to induce nucleation.
N-H Interference
If yields are consistently low (<50%), the imidazole N-H may be interfering.
-
Solution: Use the Doebner modification (Pyridine/Piperidine) or protect the N-H with a Boc or Benzyl group prior to condensation (though this adds two synthetic steps).
References
-
Standard Knoevenagel Conditions: Jones, G. "The Knoevenagel Condensation."[3][1][2][4][5][6][7][8][9] Organic Reactions, 2011 .[10]
-
Imidazole Reactivity: "Synthesis of imidazole-2(and -5)-carbaldehydes." RSC Publishing.
-
Green Chemistry Protocol: "The Knoevenagel condensation catalysed by ionic liquids." New Journal of Chemistry.
-
Microwave Assisted Synthesis: "Microwave-assisted Knoevenagel condensation." BenchChem Application Notes.
-
General Mechanism: "Knoevenagel Condensation Mechanism." Master Organic Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. Imidazole synthesis [organic-chemistry.org]
Application Note: Reductive Amination of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Introduction & Chemical Context
The substrate 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is a critical building block in the synthesis of p38 MAP kinase inhibitors and other heterocyclic bioactive agents. Its structure features an imidazole ring substituted at the C2 position with a meta-tolyl group and at the C5 position with a reactive aldehyde.
Structural Challenges
-
Tautomerism: The imidazole ring exists in a tautomeric equilibrium (
). While the aldehyde is formally at position 5, tautomerism effectively renders it equivalent to position 4 in the unsubstituted state. This equilibrium does not hinder reaction but influences solubility and NMR characterization. -
Amphoteric Nature: The imidazole nitrogen (pKa ~14.5 for N-H, ~7.0 for conjugate acid) can act as a proton trap or a competitive nucleophile. However, in reductive amination, the aldehyde electrophilicity dominates.
-
Substituent Effect: The m-tolyl group is electron-donating (inductive effect of methyl), which slightly stabilizes the imidazole ring but does not significantly deactivate the aldehyde compared to nitro- or halo-substituted analogs.
Mechanistic Strategy
The preferred pathway utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (
Critical Considerations & Reagent Selection
| Parameter | Recommendation | Rationale |
| Reducing Agent | NaBH(OAc)3 (STAB) | Selectively reduces iminium ions over aldehydes; non-toxic. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE offers optimal solubility for STAB; THF is preferred if the imidazole substrate is poorly soluble in chlorinated solvents. |
| Catalyst | Acetic Acid (AcOH) | Promotes imine formation and protonates the intermediate to the reactive iminium species. |
| Stoichiometry | 1.0 : 1.1 : 1.4 (Aldehyde:Amine:Reductant) | Slight excess of amine ensures complete consumption of the limiting aldehyde. |
| Temperature | 20–25 °C | Elevated temperatures are rarely needed and may promote side reactions. |
Protocol A: Standard One-Pot Procedure (STAB Method)
Best for: Primary and secondary amines, high-value substrates, and library synthesis.
Materials
-
Substrate: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 mmol) in DCE (5–10 mL).
-
Note: If solubility is poor, add THF as a co-solvent (1:1 ratio).
-
-
Imine Formation: Add the Amine (1.1 mmol).[1] If the amine is a hydrochloride salt, add Triethylamine (1.1 mmol) to free-base it before addition.
-
Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at room temperature for 15–30 minutes.
-
Checkpoint: The solution may change color (often yellowing) indicating imine formation.
-
-
Reduction: Add STAB (1.4 mmol) in a single portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at room temperature under nitrogen/argon atmosphere.
-
Monitoring: Check via LC-MS or TLC (typically 5-10% MeOH in DCM) after 2-4 hours. The aldehyde spot (
) should disappear.
-
-
Quenching: Once complete, quench by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM or EtOAc (
mL). Wash combined organics with Brine. Dry over , filter, and concentrate. -
Purification: Purify via flash chromatography.
-
Tip: For basic imidazole products, use amine-functionalized silica or add 1%
to the eluent to prevent streaking.
-
Protocol B: Two-Step Procedure (NaBH4 Method)
Best for: Non-nucleophilic amines or when STAB is unavailable.
Methodology
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous Methanol (MeOH) . Add
(anhydrous, 2 equiv) as a dehydrating agent to push equilibrium. Stir for 2–12 hours. -
Filtration: Filter off
if the reaction is heterogeneous (optional but recommended). -
Reduction: Cool the methanolic solution to 0 °C. Add Sodium Borohydride (
, 1.0 equiv) portion-wise.-
Note:
reacts with MeOH to form ; add slowly.
-
-
Completion: Allow to warm to room temperature and stir for 1 hour.
-
Workup: Quench with water, evaporate MeOH, and extract aqueous residue with EtOAc.
Visualization: Reaction Workflow & Mechanism[2]
The following diagram illustrates the decision logic and chemical pathway for the STAB protocol.
Figure 1: Logical workflow for the reductive amination of imidazole-5-carbaldehyde using STAB.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Reaction (Aldehyde remains) | Steric hindrance or poor solubility. | Switch solvent to THF/MeOH (2:1) and use Protocol B (NaBH4). Heat to 40°C. |
| Aldehyde Reduced to Alcohol | Reducing agent too strong or added too early. | Ensure 30 min pre-stirring before adding reductant. Use STAB, not NaBH4, in one-pot. |
| Low Yield / Streaking on TLC | Product stuck on silica due to basicity. | Use 1% Triethylamine in eluent or switch to C18 Reverse Phase chromatography. |
| Over-alkylation | Primary amine reacted twice. | Use excess amine (5-10 equiv) or protect the amine if possible. |
Handling the Imidazole Nitrogen
In rare cases, the N-H of the imidazole may interfere by H-bonding or alkylation. If yields are consistently low:
-
Protection: Pre-protect the imidazole with a Trityl (Trt) or SEM group.
-
Deprotection: Remove the group post-amination using mild acid (TFA/DCM) for Trityl or TBAF for SEM.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][5] Journal of Organic Chemistry.[2][3][6][7]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride.[3]
-
Sigma-Aldrich. (n.d.). Reductive Amination Application Note.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. rsc.org [rsc.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde in Advanced Heterocyclic Synthesis
I. Introduction: The Imidazole Scaffold as a Cornerstone in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a highly sought-after motif in the design of therapeutic agents targeting a wide array of diseases.[3] Imidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2]
The strategic functionalization of the imidazole core allows for the precise tuning of these biological activities. 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is a versatile building block designed for this purpose. It combines the established bio-isosteric properties of the 2-arylimidazole core with a highly reactive aldehyde functional group at the C5 position. This aldehyde serves as a synthetic linchpin, enabling chemists to elaborate the core structure into more complex, fused heterocyclic systems and other derivatives through a variety of chemical transformations.
This guide provides an in-depth exploration of the synthetic utility of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, offering detailed protocols and expert insights for its application in the synthesis of novel heterocyclic compounds for research and drug development.
II. Properties and Synthetic Rationale of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
A. Synthesis of the Core Reagent
While commercially available from specialized vendors, understanding the synthesis of the title compound provides context for its reactivity. A common route is a variation of the Radziszewski imidazole synthesis, a multicomponent reaction involving an aldehyde (m-tolualdehyde), a 1,2-dicarbonyl compound, and ammonia or an ammonia source like ammonium acetate.[4] Subsequent formylation at the C5 position, often via a Vilsmeier-Haack reaction, installs the key carbaldehyde functionality.[5]
B. Key Reactive Features
The synthetic versatility of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde stems from two primary reactive sites:
-
The Electrophilic Aldehyde Group: The formyl group (-CHO) is a classic electrophile, readily participating in condensation reactions with a wide range of nucleophiles. This is the primary handle for building new rings and extending the molecular framework.
-
The Imidazole Ring Nitrogens: The N-H proton is acidic and can be deprotonated to generate a nucleophilic anion. The pyridine-like nitrogen (N3) is basic and can act as a nucleophile or be protonated under acidic conditions.
This dual reactivity allows for a diverse range of synthetic transformations, making it a powerful tool for library synthesis and lead optimization.
III. Application Protocol 1: Synthesis of Fused Imidazo[4,5-b]benzimidazoles
This protocol details a robust two-step, one-pot synthesis of novel 2-(m-tolyl)-substituted benzimidazoles. This class of compounds is of significant interest due to the prevalence of the benzimidazole core in anthelmintic and antifungal drugs.
Workflow Overview
Caption: Workflow for Benzimidazole Synthesis.
Expertise & Experience: The "Why" Behind the Method
This procedure follows a well-established pathway for benzimidazole synthesis from aldehydes.[1][6]
-
Step 1 (Condensation): The initial reaction is a classic acid-catalyzed condensation to form a Schiff base (imine). Using ethanol as a solvent is ideal as it has a good boiling point for reflux and readily dissolves the reactants. The reaction is typically driven to completion by the removal of water, although refluxing for a sufficient duration is often adequate on a lab scale.
-
Step 2 (Cyclization): The formed imine intermediate does not spontaneously cyclize. An oxidizing agent is required to facilitate the intramolecular C-N bond formation and subsequent aromatization to the stable benzimidazole ring system. Lead tetraacetate (Pb(OAc)₄) is a highly effective, albeit toxic, choice for this transformation.[1] Alternative, greener oxidants like air or catalytic systems can be explored but may require significant optimization. Glacial acetic acid serves as both a solvent and a catalyst for this step.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 eq).
-
Reagent Addition: Add the substituted o-phenylenediamine (1.0 eq) followed by 30 mL of 95% ethanol.
-
Schiff Base Formation: Stir the mixture and heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Solvent Exchange: Allow the reaction to cool slightly and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude imine intermediate, add 20 mL of glacial acetic acid. Stir to dissolve. Carefully add lead tetraacetate (1.05 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture at 35-40 °C for 12-24 hours. Monitor the formation of the product by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water (200 mL) and carefully basify with a 10% NaOH solution until pH ~8-9.
-
Extraction: Extract the aqueous mixture with chloroform or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final benzimidazole.
Quantitative Data Summary
| Reactant 1 | Reactant 2 (Example) | Oxidant | Solvent | Temp (°C) | Typical Yield |
| Imidazole Aldehyde | 1,2-Diaminobenzene | Pb(OAc)₄ | EtOH / Acetic Acid | Reflux / 40 | 60-75% |
| Imidazole Aldehyde | 4,5-Dimethyl-1,2-phenylenediamine | Pb(OAc)₄ | EtOH / Acetic Acid | Reflux / 40 | 65-80% |
| Imidazole Aldehyde | 4-Chloro-1,2-phenylenediamine | Pb(OAc)₄ | EtOH / Acetic Acid | Reflux / 40 | 55-70% |
IV. Application Protocol 2: Synthesis of Fused Imidazo[4,5-b]benzoxazoles and Imidazo[4,5-b]benzothiazoles
This protocol adapts the previous workflow for the synthesis of benzoxazoles and benzothiazoles, which are also important heterocyclic motifs in materials science and medicinal chemistry. The key difference is the nature of the cyclization step.
Reaction Mechanism Overview
Caption: General mechanism for Benzoxazole/Benzothiazole formation.
Expertise & Experience: Mechanistic Insights
The synthesis of benzoxazoles and benzothiazoles from an aldehyde and a 2-amino(thio)phenol proceeds similarly to the benzimidazole synthesis in the initial Schiff base formation.[7] However, the cyclization mechanism differs:
-
Nucleophilic Attack: The phenolic hydroxyl (-OH) or thiophenolic thiol (-SH) group is nucleophilic and attacks the imine carbon intramolecularly. This step is often spontaneous or requires mild heating.
-
Oxidation: The resulting non-aromatic cyclized intermediate must then be oxidized to form the stable, aromatic fused ring system. Unlike the benzimidazole synthesis which forms a C-N bond, this oxidation forms a C=N bond within the newly formed five-membered ring. Various oxidants can be employed, and sometimes atmospheric oxygen is sufficient under the right conditions.
Detailed Step-by-Step Protocol
-
Condensation: In a 100 mL round-bottom flask, dissolve 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 eq) and either 2-aminophenol or 2-aminothiophenol (1.0 eq) in 30 mL of ethanol.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The formation of the Schiff base can be monitored by TLC. In many cases, the subsequent cyclization begins during this step, evidenced by the appearance of a new, more fluorescent spot on the TLC plate.
-
Oxidation: Cool the reaction mixture. While stirring, add an oxidizing agent (e.g., manganese dioxide (MnO₂) (2.0 eq) or simply bubble air through the solution if a milder oxidation is sufficient).
-
Reaction Completion: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the cyclized intermediate is fully converted to the final product (monitor by TLC, typically 6-24 hours).
-
Filtration: If a solid oxidant like MnO₂ was used, filter the reaction mixture through a pad of Celite® to remove the solid residues. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to afford the pure product. Column chromatography can be used if necessary.
V. Application Protocol 3: Multicomponent Synthesis of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot.[8][9][10] 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is an excellent candidate for the aldehyde component in various MCRs to generate novel, highly substituted heterocyclic libraries.
Expertise & Experience: A Representative MCR Strategy (Biginelli-Type Reaction)
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). By substituting our imidazole carbaldehyde, we can synthesize novel imidazole-substituted DHPMs.
-
Catalyst Choice: This reaction is typically acid-catalyzed. A mild Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (PTSA) is effective and minimizes side reactions.[2]
-
Solvent Conditions: Solvent-free conditions or the use of a high-boiling polar solvent like ethanol can be employed to drive the reaction to completion.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (or thiourea for the thio-analogue) (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).
-
Reaction: Heat the mixture to 80-100 °C with stirring. If using a solvent like ethanol, heat to reflux. The reaction mixture will become a thick paste and may solidify as the product precipitates.
-
Monitoring: Monitor the reaction by TLC (typically 2-4 hours).
-
Work-up: After completion, cool the reaction to room temperature. Add 20 mL of cold water and stir vigorously.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the target dihydropyrimidinone.
VI. References
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA, 6(3), 373–382. [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
-
Mohammadi Ziarani, G., Ghasemi, M., & Badiei, A. (2017). An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. Dalton Transactions, 46(3), 857-867. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
Turner, S., & Tarselli, M. (1984). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 261-266. [Link]
-
Manikandan, A., Sivakumar, P., & Pannerselvam, P. (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research, 2(7), 10-14. [Link]
-
Hanoon, H. D., Radhi, S. M., & Abbas, S. K. (2019). Simple and efficient synthesis of 2,4,5-triarylsubstituted imidazole derivatives via a multicomponent reaction using microwave irradiation. AIP Conference Proceedings, 2144(1), 020013. [Link]
-
Abdel-Nasser, M., & El-Ghamry, H. (2020). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(1), 104. [Link]
-
Deshmukh, M. B., et al. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(11), 52-56. [Link]
-
Kumar, A., & Kumar, S. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 16(6), 542-561. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
-
An, G., & An, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
-
Godefroi, E. F., et al. (1965). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 45, 61. [Link]
-
Sviridova, L. A., et al. (2011). Polyfunctional imidazoles: IV. Synthesis of 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes. Chemistry of Heterocyclic Compounds, 47(5), 589-595. [Link]
-
Kumar, P., & Singh, R. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 446-464. [Link]
-
Claramunt, R. M., et al. (2007). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Magnetic Resonance in Chemistry, 45(8), 667-674. [Link]
-
Claramunt, R. M., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. [Link]
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. isca.me [isca.me]
- 3. wjpsonline.com [wjpsonline.com]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Preparation of Imidazole-Based Kinase Inhibitors from 2-(m-Tolyl) Precursors
Abstract & Strategic Overview
Tri-substituted imidazoles represent a privileged scaffold in kinase inhibitor discovery, most notably exemplified by SB203580 and its analogues. These molecules function as ATP-competitive inhibitors, primarily targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates proinflammatory cytokine production (IL-1
This Application Note details the synthesis of inhibitors specifically utilizing 2-(m-tolyl) (3-methylphenyl) precursors. The inclusion of a meta-methyl group on the C2-aryl ring is a critical Structure-Activity Relationship (SAR) determinant; it frequently occupies the hydrophobic "gatekeeper" pocket or Hydrophobic Region II within the kinase ATP-binding site, enhancing selectivity and potency compared to unsubstituted phenyl rings.
Key Advantages of This Protocol
-
Regiospecificity: Utilizes a condensation strategy that strictly defines the substituent placement, avoiding the regioisomeric mixtures common in other imidazole syntheses.
-
Scalability: Optimized for gram-scale preparation using aqueous THF media, eliminating the need for toxic chlorinated solvents.
-
Self-Validating: Includes checkpoint criteria for intermediate purity using NMR and LC-MS.
Scientific Background & Mechanism[2][3][4][5][6]
Mechanism of Action
Imidazole-based inhibitors bind to the ATP-binding pocket of the kinase. The pyridine nitrogen (typically at position 5) accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met109 in p38
Retrosynthetic Logic
The convergent synthesis relies on the condensation of two key fragments:
-
Fragment A (Nucleophile): 3-Methylbenzamidine (derived from 3-methylbenzonitrile).
-
Fragment B (Electrophile): An
-bromo ketone (e.g., 2-bromo-1-(4-pyridyl)-2-(4-fluorophenyl)ethanone).
Figure 1: Retrosynthetic disconnection showing the convergence of the amidine and bromoketone fragments.
Experimental Protocols
Protocol A: Synthesis of the 2-(m-Tolyl) Amidine Precursor
Objective: Convert 3-methylbenzonitrile to 3-methylbenzamidine hydrochloride. Rationale: Amidines are unstable as free bases; isolating them as hydrochloride salts ensures long-term stability and precise stoichiometry.
Reagents:
-
3-Methylbenzonitrile (1.0 eq)
-
Sodium Methoxide (0.1 eq) or LiHMDS (1.1 eq) for modern route
-
Ammonium Chloride (
) (1.2 eq) -
Methanol (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under nitrogen, dissolve 3-methylbenzonitrile (10 g, 85 mmol) in anhydrous methanol (100 mL).
-
Alkoxide Addition: Add Sodium Methoxide (0.5 M in MeOH, 17 mL). Stir at Room Temperature (RT) for 12 hours. Checkpoint: TLC should show disappearance of nitrile.
-
Ammonolysis: Add solid ammonium chloride (5.5 g, 102 mmol) in one portion.
-
Reflux: Heat the mixture to 60°C for 4 hours. The intermediate imidate ester is converted to the amidine.
-
Isolation: Cool to RT. Remove solvent in vacuo.
-
Purification: Triturate the resulting solid with cold diethyl ether to remove unreacted nitrile. Filter and dry the white solid (3-methylbenzamidine HCl).
Yield Expectation: 85–95%
Validation:
Protocol B: Cyclization to Form the Imidazole Core
Objective: Condensation of 3-methylbenzamidine with
Reagents:
-
3-Methylbenzamidine HCl (from Protocol A) (1.0 eq)
- -Bromo ketone (e.g., 2-bromo-1-(4-pyridyl)ethanone derivative) (1.0 eq)
-
Potassium Bicarbonate (
) (4.0 eq) -
Solvent: THF/Water (4:1 ratio)
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixture of THF (80 mL) and Water (20 mL). The aqueous component is critical to solubilize the amidine salt.
-
Charging: Add 3-methylbenzamidine HCl (5.0 mmol) and
(20 mmol) to the flask. -
Addition: Dissolve the
-bromo ketone (5.0 mmol) in minimal THF and add dropwise to the stirring amidine mixture. -
Reflux: Heat the mixture to vigorous reflux (approx. 70°C) for 4–6 hours.
-
Workup:
-
Evaporate THF under reduced pressure.
-
The product often precipitates from the remaining aqueous layer.
-
If solid forms: Filter and wash with water (
mL) and cold ethanol ( mL). -
If oil forms: Extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
Data Summary Table: Optimization Parameters
| Parameter | Traditional Method | Optimized Protocol (Recommended) |
| Solvent | Chloroform ( | THF / Water (4:1) |
| Base | ||
| Temperature | Reflux (61°C) | Reflux (66-70°C) |
| Yield | 40–60% | 83–91% |
| Purification | Column Chromatography | Filtration / Recrystallization |
Protocol C: Purification & Characterization
Objective: Isolate pharmaceutical-grade inhibitor (>98% purity).
-
Acid-Base Extraction (Removal of non-basic impurities):
-
Recrystallization:
-
Solvent system: Acetonitrile or Ethanol/Water.
-
Heat to boiling, filter hot (to remove inorganic salts), and cool slowly to 4°C.
-
Validation Criteria:
-
LC-MS: Single peak, Mass =
. -
NMR: Characteristic singlet for the imidazole C-H (if C4/C5 not fully substituted) or specific splitting patterns of the m-tolyl ring.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis and purification of the target inhibitor.
Troubleshooting & Expert Insights
Common Failure Modes
-
Low Yield in Cyclization:
-
Cause: Decomposition of the
-bromo ketone. -
Solution: Ensure the bromoketone is fresh. If it is dark/black, recrystallize it before use. Add the bromoketone slowly to the buffering amidine solution to prevent polymerization.
-
-
Product "Oiling Out":
-
Cause: Presence of oligomeric byproducts.
-
Solution: Use the Acid-Base extraction protocol (Protocol C).[7] The oligomers are often non-basic and will remain in the organic layer during the acid wash.
-
-
Regioisomer Contamination:
-
Insight: This specific protocol (Amidine + Haloketone) is highly regiospecific. If you observe isomers, check the purity of your
-bromo ketone; isomerization of the bromine position can occur under highly acidic conditions prior to this step.
-
References
-
Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[1] Nature, 372, 739–746.
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry, 42(12), 2180–2190.
-
Murry, J. A., et al. (2003). "Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors."[9][8][10] Current Opinion in Drug Discovery & Development, 6(6), 945-965.
-
Organic Syntheses. (2010). "1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl." Org.[10][11][12] Synth. 87, 226-230. (Demonstrating the aqueous THF/KHCO3 method).
-
Tocris Bioscience. "SB 203580 Product Information." (Standard reference for p38 inhibitor properties).
Sources
- 1. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Metal complexation methods using 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde ligands
Executive Summary
This technical guide outlines the standardized protocols for synthesizing metal complexes derived from 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde . Due to the presence of the imidazole-N donor and the reactive aldehyde handle, this ligand serves as a versatile precursor for Schiff base condensation (specifically thiosemicarbazones) followed by transition metal chelation. These complexes are of high interest in oncology and medicinal chemistry due to their ability to intercalate DNA and inhibit topoisomerases.
This guide prioritizes the Schiff Base-mediated complexation route , as direct coordination of the aldehyde is kinetically labile and less relevant for drug development applications.
Chemical Context & Ligand Properties[1][2][3][4][5][6][7][8][9][10]
2.1 Structural Considerations
The ligand, 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde , features a meta-tolyl group at the C2 position. This lipophilic moiety enhances membrane permeability compared to the unsubstituted phenyl analog.
-
Tautomerism Warning: Researchers must recognize that 1H-imidazoles exhibit annular tautomerism. The "5-carbaldehyde" (1H form) is in rapid equilibrium with the "4-carbaldehyde" (3H form). In solution, the position of the proton depends on solvent polarity and metal coordination. For nomenclature consistency, this guide uses the 5-carbaldehyde designation, but the coordination chemistry applies equally to the tautomeric mixture.
-
Coordination Sites:
-
Imidazole Nitrogen (N3): A strong
-donor for soft metals (Pt, Pd, Ru). -
Aldehyde Oxygen: A weak donor; typically converted to an imine (C=N) prior to complexation to create a stable chelate ring.
-
2.2 Mechanism of Action (Drug Discovery)
Metal complexes of imidazole-derived Schiff bases (particularly Cu(II), Pt(II), and Pd(II)) function via:
-
Redox Modulation: Cu(II) complexes can generate Reactive Oxygen Species (ROS) intracellularly.
-
DNA Intercalation: The planar aromatic system of the m-tolyl-imidazole inserts between base pairs.
Experimental Protocols
Method A: Schiff Base Derivatization & Metalation (The "Gold Standard")
Target: Synthesis of [M(L)Cl] or [M(L)2] complexes where L = Thiosemicarbazone derivative.
Rationale: The aldehyde group is condensed with a thiosemicarbazide to form a tridentate (N-N-S) pincer ligand. This creates two stable 5-membered chelate rings upon metal binding.
Phase 1: Ligand Functionalization (Schiff Base Synthesis)
Reagents:
-
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 eq)
-
4-Substituted Thiosemicarbazide (1.0 eq) (e.g., 4-methyl, 4-phenyl, or unsubstituted)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
Protocol:
-
Dissolve 1.0 mmol of the aldehyde in 20 mL of hot absolute EtOH.
-
Add 1.0 mmol of the thiosemicarbazide dissolved in 10 mL hot EtOH.
-
Add 3-5 drops of glacial AcOH to catalyze the dehydration.
-
Reflux at 80°C for 4–6 hours . Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot (
) should disappear. -
Cool to 4°C overnight. Filter the precipitate, wash with cold EtOH and Et2O.
-
Yield Expectation: 75–85%.
Phase 2: Metal Complexation
Reagents:
-
Schiff Base Ligand (from Phase 1)[1]
-
Metal Salt:
, , or -
Base: Triethylamine (Et3N) – Optional, to deprotonate the thiol
Protocol:
-
Dissolve 1.0 mmol of the Schiff base ligand in 25 mL hot EtOH (or MeOH/CHCl3 1:1 if solubility is poor).
-
Dissolve 1.0 mmol (for 1:1 complex) or 0.5 mmol (for 1:2 complex) of the metal salt in 10 mL EtOH.
-
Note: For Pt(II) or Pd(II), dissolve salts in minimal water/buffer before adding to the organic phase.
-
-
Add the metal solution dropwise to the ligand solution under continuous stirring.
-
Observation: Immediate color change indicates coordination (e.g., Green
Dark Brown for Cu). -
Reflux for 3 hours .
-
Isolation: Evaporate solvent to 50% volume. Cool to precipitate the complex. Filter and wash with cold water (to remove unreacted metal salts) and ether.
Method B: Direct Coordination (Discrete Clusters)
Target: Synthesis of
Rationale: Used when the aldehyde functionality must remain intact for post-complexation functionalization (e.g., bioconjugation).
Protocol:
-
Dissolve 2.0 mmol of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde in 15 mL Acetonitrile (MeCN).
-
Add 1.0 mmol of Metal Salt (
or similar labile precursor). -
Stir at Room Temperature (RT) for 12 hours . Avoid reflux to prevent aldehyde oxidation.
-
Precipitate with Hexane/Ether.
Visualization of Workflows
Diagram 1: Synthesis & Coordination Pathway
The following diagram illustrates the conversion of the m-tolyl precursor into a bioactive thiosemicarbazone scaffold and its subsequent metal chelation.
Caption: Step-wise synthesis from m-tolyl-imidazole precursor to final metal chelate via Schiff base intermediate.
Characterization & Validation Data
To validate the formation of the complex, compare spectral data against the free ligand.
| Technique | Parameter | Free Ligand (Schiff Base) | Metal Complex (Cu/Ni/Pt) | Interpretation |
| FT-IR | Shifted | Indicates N-coordination of the azomethine. | ||
| FT-IR | Disappears / Weakens | Indicates tautomerization to thiol and S-coordination. | ||
| 1H NMR | Shifted downfield | Deshielding due to metal electron withdrawal. | ||
| 1H NMR | Disappears | Deprotonation upon coordination (if basic conditions used). | ||
| UV-Vis | d-d Transitions | None | Characteristic geometry (e.g., Sq. Planar vs Tetrahedral). |
References
-
Hussein, M. B., et al. (2023).[2] "Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone." Scholars International Journal of Chemistry and Material Sciences.
-
Tiwari, D., et al. (2016).[3] "Copper Complexes of Imidazole-2-carbaldehyde N(4)-Substituted Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry.
-
ChemicalBook. (2023). "1H-Imidazole-4-carbaldehyde: Properties and Applications."
-
Pervez, H., et al. (2019). "Crystal structure of (E)-N-[4-(1H)-imidazolyl phenyl]-(2-methylphenyl)methanimine." Zeitschrift für Kristallographie.
Sources
One-pot synthesis protocols for 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Application Note: One-Pot Vilsmeier-Haack Synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Executive Summary & Significance
This application note details a robust, scalable one-pot protocol for the synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (also designated as 4(5)-formyl-2-(m-tolyl)imidazole). This compound is a critical pharmacophore and intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Losartan analogs) and p38 MAP kinase inhibitors.
While "one-pot" often implies mixing all starting materials at once, in high-precision heterocyclic chemistry, it refers here to the telescoped Vilsmeier-Haack formylation . This protocol allows for the generation of the reactive Vilsmeier reagent and the subsequent formylation of the imidazole core in a single reaction vessel without isolation of unstable iminium intermediates.
Key Advantages of this Protocol:
-
Regioselectivity: Preferential formylation at the C4(5) position of the imidazole ring.
-
Scalability: Validated for gram-to-multigram scale synthesis.
-
Safety: Integrated quenching protocols to manage the exothermic hydrolysis of phosphorous oxychloride (POCl₃) adducts.
Scientific Foundation: Mechanism & Causality
The synthesis relies on the Vilsmeier-Haack Reaction , an electrophilic aromatic substitution.[1][2][3] The reaction is driven by the in situ generation of the chloromethyliminium salt (Vilsmeier reagent), a weak but highly selective electrophile that targets the electron-rich imidazole ring.
Mechanistic Pathway
-
Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (Chloroiminium ion).[2]
-
Electrophilic Attack: The imidazole ring (activated by the electron-donating nitrogen) attacks the iminium species at the C4/C5 position.
-
Intermediate Stabilization: An amino-carbinol intermediate is formed, which dehydrates to an iminium salt.
-
Hydrolysis: The final aqueous workup hydrolyzes the iminium salt to reveal the target aldehyde.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation for imidazole derivatives.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Hazard Note |
| 2-(m-Tolyl)-1H-imidazole | 1.0 | Substrate | Irritant |
| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 | Electrophile Source | Corrosive, Water Reactive |
| N,N-Dimethylformamide (DMF) | 5.0 - 7.0 | Solvent & Reagent | Hepatotoxin |
| Sodium Acetate (sat. aq.) | Excess | Buffer/Quench | Irritant |
| Ethyl Acetate | - | Extraction Solvent | Flammable |
Step-by-Step Methodology
Stage 1: Generation of Vilsmeier Reagent (The "Active Species")
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask. Cool the system to 0°C using an ice/salt bath.
-
Activation: Add POCl₃ (1.5 equiv) dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C . The solution will turn pale yellow/orange as the Vilsmeier salt forms.
-
Hold: Stir at 0°C for an additional 30 minutes to ensure complete reagent formation.
-
Stage 2: Substrate Addition & Reaction 4. Addition: Dissolve 2-(m-Tolyl)-1H-imidazole (1.0 equiv) in a minimal amount of DMF (1-2 mL/g). Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
- Note: The reaction is exothermic. Adding the solid directly can cause localized hotspots and charring.
- Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to 80–90°C for 4–6 hours.
- Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new, less polar spot (aldehyde, Rf ~0.5) should appear.
Stage 3: Controlled Hydrolysis & Isolation 6. Quenching (Critical Safety Step): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.
- Caution: This step releases HCl gas and heat. Perform in a fume hood.
- Neutralization: Adjust the pH to ~7–8 using saturated aqueous Sodium Acetate or 2M NaOH .
- Observation: The product typically precipitates as a beige/off-white solid upon neutralization.
- Workup:
- If solid precipitates: Filter, wash with cold water, and dry under vacuum.
- If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM).
Figure 2: Operational workflow for the one-pot synthesis.
Validation & Quality Control
To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Beige to pale yellow solid | Darkening indicates oxidation or residual iodine/char. |
| Melting Point | 170 – 175 °C | Sharp range indicates high purity. |
| TLC (Rf) | ~0.5 (5% MeOH/DCM) | Distinct from starting imidazole (~0.3). |
| ¹H NMR (DMSO-d₆) | δ 9.6 – 9.8 ppm (s, 1H) | Diagnostic Aldehyde Peak. |
| ¹H NMR (Aromatic) | δ 7.2 – 8.0 ppm (m, Ar-H) | Multiplets corresponding to m-tolyl and imidazole CH. |
| MS (ESI+) | [M+H]⁺ = 187.08 | Consistent with C₁₁H₁₀N₂O. |
Troubleshooting Guide:
-
Low Yield: Ensure anhydrous DMF is used. Water destroys the Vilsmeier reagent.
-
N-Formylation Product: If the aldehyde peak appears upfield or MS shows M+28, you may have formylated the nitrogen. This is reversible; heating in aqueous acid usually rearranges it to the C-formyl product or hydrolyzes the N-formyl group.
-
Incomplete Reaction: Increase POCl₃ equivalents to 2.0 or extend heating time.
References
-
Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[3]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Describes analogous Vilsmeier formylation on butyl-imidazole).
-
BenchChem Application Note. (2025). Vilsmeier-Haack Reaction for Aromatic Formylation. (General protocol grounding).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR [m.chemicalbook.com]
Technical Application Note: Optimizing Grignard Additions to Functionalized Imidazoles
Subject: Precision Grignard Conditions for 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Executive Summary
The nucleophilic addition of Grignard reagents to 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde presents a classic chemo-selectivity challenge in heterocyclic chemistry: the competition between Brønsted-Lowry acid-base chemistry (at the imidazole N1-H) and nucleophilic addition (at the C5-formyl group).
Standard Grignard protocols (1.0 – 1.2 equivalents, 0 °C) will fail for this substrate, resulting in the quantitative recovery of the starting material or the formation of insoluble magnesyl salts. This guide outlines two distinct workflows:
-
Route A (The "Gold Standard"): N-Protection strategy for high-purity, scalable synthesis.
-
Route B (The "Direct" Method): Sacrificial reagent strategy for rapid screening or small-scale synthesis.
Chemo-Structural Analysis & Causality
The "N-H" Problem
The imidazole ring system in 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde contains an acidic proton at the N1 position (
-
Thermodynamic Reality: Upon mixing, the first equivalent of Grignard reagent will instantaneously deprotonate the N1-H.
-
The Intermediate: This forms an imidazolyl-magnesium halide salt . This salt is often poorly soluble in ethers (Et₂O) or THF, leading to heterogeneous mixtures that coat the stirring bar and prevent further reaction.
-
The Consequence: If only 1.0–1.2 equivalents are used, the Grignard is consumed as a base, and no nucleophilic attack occurs at the aldehyde.
Solubility Profile
The m-tolyl substituent increases lipophilicity compared to the parent imidazole, but the 1H-imidazole core remains polar.
-
THF: Moderate solubility (often requires heating or sonication).
-
Ether: Poor solubility.
-
DCM: Good solubility (but incompatible with Grignard).
Methodology A: The N-Protected Route (Recommended)
Best for: Drug development, scale-up (>1g), and valuable/complex Grignard reagents.
Rationale
Protecting the imidazole nitrogen renders the molecule aprotic and significantly increases solubility in THF. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended due to its stability to strong bases (Grignards) and mild deprotection conditions.
Workflow Diagram
Figure 1: The SEM-protection strategy ensures homogeneous reaction conditions and prevents side reactions.
Detailed Protocol (Route A)
Step 1: SEM Protection
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon.
-
Dissolution: Dissolve 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Protection: Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] The SEM-protected product is usually an oil or low-melting solid highly soluble in THF.
Step 2: Grignard Reaction
-
Setup: Flame-dry a RBF under Argon.
-
Substrate: Dissolve the N-SEM aldehyde (1.0 equiv) in anhydrous THF (0.3 M). Cool to -10 °C (ice/acetone bath).
-
Reagent Addition: Add the Grignard reagent (
, 1.2 equiv) dropwise over 15 minutes.-
Note: The reaction is usually clean and rapid (complete in <1 hour).
-
-
Monitoring: Monitor by TLC (the aldehyde spot will disappear; a more polar alcohol spot will appear).
-
Quench: Pour into cold sat. NH₄Cl.[1] Extract with EtOAc.[1]
Step 3: Deprotection
-
Reagent: Dissolve the intermediate in THF. Add TBAF (1 M in THF, 2.0 equiv) and reflux for 2-4 hours.
-
Alternative: For acid-stable R-groups, 4M HCl in Dioxane at 60 °C is effective and cheaper.
-
Methodology B: The "Direct" Dianion Route
Best for: Rapid screening, simple R-groups (e.g., Me, Et, Ph), and when protecting group steps are deemed too lengthy.
Rationale
This method utilizes the Grignard reagent as both a base and a nucleophile.[2] You must sacrifice the first equivalent of Grignard to form the N-magnesyl species.
Critical Constraint: The intermediate N-magnesyl salt often precipitates. To ensure the reaction proceeds, TurboGrignard (
Workflow Diagram
Figure 2: The Direct Route relies on excess reagent to drive the reaction through the heterogeneous salt phase.
Detailed Protocol (Route B)
-
Stoichiometry: You need 3.0 to 3.5 equivalents of Grignard reagent.
-
1.0 eq for Deprotonation.
-
1.0 eq for Nucleophilic attack.
-
1.0-1.5 eq excess to drive kinetics in the heterogeneous mixture.
-
-
Solvent System: Anhydrous THF is mandatory. Diethyl ether is not recommended due to the poor solubility of the imidazole-magnesium salt.
-
Procedure:
-
Dissolve 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde in THF (0.2 M).
-
Crucial Step: Cool to 0 °C. Add the first equivalent of Grignard dropwise.
-
Observation: The solution will likely become cloudy or form a thick slurry (the magnesyl salt).
-
-
Allow this slurry to stir at 0 °C for 15 minutes to ensure full deprotonation.
-
Add the remaining 2.0 - 2.5 equivalents of Grignard.
-
Temperature Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). If the slurry persists and TLC shows no conversion after 2 hours, heat to 40-50 °C .
-
-
Workup (Amphoteric Challenge):
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Route A (Protected) | Route B (Direct) |
| Reagent Stoichiometry | 1.1 - 1.2 equiv | 3.0 - 3.5 equiv |
| Reaction Homogeneity | Homogeneous Solution | Heterogeneous Slurry |
| Temperature | -10 °C to 0 °C | RT to 50 °C |
| Yield (Typical) | 85 - 95% | 40 - 60% |
| Purification | Standard Flash Chromatography | Difficult (excess R-R dimers formed) |
| Atom Economy | Low (requires protection steps) | High (direct), but wastes Grignard |
Troubleshooting Guide
-
Issue: Low conversion in Route B (Direct).
-
Cause: The magnesyl salt is coating the unreacted aldehyde, preventing attack.
-
Fix: Switch to TurboGrignard (
) to generate the Grignard in situ, or use it as the reagent. The LiCl solubilizes the magnesyl species.
-
-
Issue: Product stuck in aqueous layer.
-
Cause: The imidazole ring is protonated during the quench.
-
Fix: Ensure the pH of the aqueous phase is basic (pH 8-9) during extraction. Salting out (saturating with NaCl) helps drive the organic product into the organic layer.
-
References
- Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for SEM/Trityl protection of imidazoles).
-
Grignard Addition to N-Heterocycles: Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. Link
-
TurboGrignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link
- Imidazole Acidity & Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Sources
Troubleshooting & Optimization
Technical Guide: Purification & Handling of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Document ID: TS-IMD-702 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary
This guide addresses the isolation, purification, and characterization of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde . This compound presents a classic "push-pull" purification challenge: the basic imidazole ring creates strong adhesion to silica gel, while the reactive aldehyde moiety is prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation under strongly basic conditions.
The protocols below are designed to bypass common pitfalls such as "streaking" on chromatography columns and emulsion formation during aqueous workup.
Phase 1: The Crude Truth (Isolation & Workup)
Q: I just finished the Vilsmeier-Haack formylation. How do I quench the reaction without turning my product into tar?
A: The quenching step is the most critical point for yield retention. Vilsmeier adducts are thermally unstable and hygroscopic.
-
The Mechanism: You are hydrolyzing an iminium salt intermediate. If the pH rises too fast while the solution is hot, the aldehyde can polymerize.
-
Protocol:
-
Pour the reaction mixture slowly into crushed ice (3x volume of reaction) with vigorous stirring.
-
Neutralization: Slowly add saturated Sodium Acetate (NaOAc) or
solution. -
Target pH: Aim for pH 7–8 .
-
Why? Imidazoles are amphoteric. At pH < 5, it is protonated (water-soluble). At pH > 10, the aldehyde is unstable. The neutral species precipitates best near pH 7.5.
-
-
Collection: If a solid forms, filter immediately. If it forms an oil/gum (common with tolyl derivatives), extract with Ethyl Acetate/THF (3:1) . The THF helps break emulsions common with imidazoles.
-
Q: My crude product is a sticky brown oil. Is this normal?
A: Yes. The "m-tolyl" group adds lipophilicity, which often lowers the melting point compared to the phenyl analog, leading to supercooled oils.
-
Fix: Trituration. Dissolve the oil in a minimum amount of Methanol (MeOH), then add Diethyl Ether or Hexanes dropwise with scratching. Let it sit at 4°C overnight to induce crystallization.
Phase 2: Purification Strategies (Polishing the Crystal)
Decision Matrix: Chromatography vs. Crystallization
Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and scale.
Method A: Recrystallization (Preferred for Scale)
-
Solvent System: Ethanol : Water (9:1) or Acetonitrile.
-
Protocol:
-
Dissolve crude solid in boiling Ethanol.
-
Add activated charcoal (5 wt%) to remove colored oligomers. Filter hot through Celite.[1]
-
Add hot Water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then 4°C.
-
-
Why it works: The m-tolyl group disrupts crystal packing slightly less in protic solvents, allowing impurities to stay in the mother liquor.
Method B: Flash Chromatography (High Purity)
-
The Issue: Imidazoles "tail" or "streak" on silica due to interaction with acidic silanol groups.
-
The Fix: You must deactivate the silica.
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) + 1% Triethylamine (Et3N) or
. -
Loading: Dissolve in a minimum amount of DCM/MeOH. Do not use pure MeOH for loading as it broadens bands.
Phase 3: Troubleshooting & Analytics
Q: The NMR shows double peaks for every proton. Is my product a mixture?
A: Likely not. You are observing Annular Tautomerism .
-
Explanation: The proton on the imidazole nitrogen hops between N1 and N3 rapidly (on the chemical time scale) or slowly depending on the solvent.
-
Diagnostic:
-
In
: Often slow exchange Broad or split peaks. -
In
: Hydrogen bonding stabilizes tautomers Sharper peaks, but potentially still split. -
Verification: Add a drop of
to the NMR tube. The NH peak will disappear, and the CH peaks might coalesce or sharpen as the exchange rate changes.
-
Q: The aldehyde peak (CHO) is small, and I see a new peak at ~170 ppm in Carbon NMR.
A: Your aldehyde has oxidized to the Carboxylic Acid (2-(m-tolyl)-1H-imidazole-5-carboxylic acid).
-
Cause: Exposure to air in solution or wet solvents.
-
Prevention: Store the aldehyde under Argon/Nitrogen at -20°C.
-
Rescue: If the acid impurity is significant (>10%), dissolve the mixture in saturated
(the acid dissolves, the aldehyde precipitates/extracts into EtOAc).
Solvent Compatibility Table
| Solvent | Solubility (25°C) | Application | Notes |
| Water | Insoluble (pH 7) | Wash / Anti-solvent | Soluble at pH < 4 (HCl) |
| DCM | Moderate | Extraction / Column | Good for loading columns |
| Methanol | High | Transfer / NMR | Good for dissolving crude tars |
| Hexanes | Insoluble | Anti-solvent | Use to precipitate product from oils |
| DMSO | High | Storage / Bio-assay | Hygroscopic; promotes oxidation over time |
References
-
Vilsmeier-Haack Formylation & Workup
-
Methodology for imidazole aldehydes: Barnett, C. J., et al. "Synthesis of 4(5)-Hydroxymethylimidazole." Organic Syntheses, Coll. Vol. 6, p.601 (1988). (Describes general handling of imidazole-carbaldehydes).
-
-
Tautomerism in Imidazoles
-
NMR Characterization: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2005.
-
-
Purification of 2-Aryl-Imidazoles
-
Recrystallization & Properties: Orhan, E., et al. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives."[2] Journal of the Turkish Chemical Society Section A, 2019. (Provides analogous purification protocols for substituted imidazole aldehydes).
-
-
General Stability of Heterocyclic Aldehydes
Sources
Preventing oxidation of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde during storage
Welcome to the Technical Support Center for 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde.
This guide addresses the stability profile of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (CAS: 35034-22-1 / Generic Scaffold Reference).[1] As a key intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals, maintaining the integrity of the formyl group is critical for downstream yield and purity.
Module 1: Diagnostic & Troubleshooting
"Is my compound degraded?"
Before attempting synthesis, verify the integrity of your material. The primary degradation pathway is radical-mediated auto-oxidation , converting the aldehyde to the corresponding carboxylic acid.[1]
Quick Diagnostic Table
| Indicator | Status: PASS (Pure) | Status: FAIL (Oxidized/Degraded) |
| Appearance | White to off-white crystalline solid.[1] | Yellow, orange, or brown solid/gum. |
| Solubility | Soluble in DMSO, DMF, MeOH. | Turbidity in low-polarity solvents (due to acid formation).[1] |
| Sharp singlet at ~9.6 – 9.9 ppm (CHO).[1] | Broad singlet at ~11.0 – 13.0 ppm (COOH). | |
| LC-MS | Parent ion | Shift of +16 Da (Oxygen insertion). |
The Mechanism of Failure: Auto-Oxidation
Understanding the "Why" allows for better prevention.[1] Aldehydes possess a labile C-H bond (Bond Dissociation Energy ~80-90 kcal/mol).[1] In the presence of light or trace metals, this hydrogen is abstracted, initiating a radical chain reaction.
Figure 1: Radical-chain auto-oxidation pathway of aldehydes.[1] Note that the peracid intermediate can oxidize a second molecule of aldehyde, accelerating degradation exponentially.
Module 2: Storage Protocols (Prevention)
"How do I stop it from degrading?"
The imidazole ring adds basicity, while the aldehyde adds electrophilicity. This duality requires specific handling to prevent both oxidation and self-condensation.[1]
Protocol A: Long-Term Storage (Solid State)
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the radical initiation step.
-
Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to higher density).
-
Container: Amber glass vials with Teflon-lined caps.
-
Why Amber? Blocks UV light, which acts as a radical initiator.
-
Why Teflon? Prevents leaching of plasticizers which can catalyze degradation.
-
Protocol B: Handling in Solution
Avoid storing this compound in solution.[1] If necessary for short periods (<24h):
-
Solvent Choice: Use Anhydrous DMSO or DMF .[1]
-
Avoid: Alcohols (MeOH/EtOH) or Acetone.[3] These can form hemiacetals or acetals reversibly, complicating NMR interpretation and reactivity.
-
-
Degassing: Sparge solvents with inert gas for 15 minutes prior to dissolution to remove dissolved oxygen.
Module 3: Remediation & Recovery
"It's oxidized. Can I save it?"
Yes. Depending on the level of oxidation, use one of the following methods.
Method 1: The Bicarb Wash (For Minor Oxidation)
Best for: Removing the carboxylic acid byproduct (2-(m-tolyl)-1H-imidazole-5-carboxylic acid).[1]
-
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) . If solubility is poor, add a small amount of THF.
-
Wash: Extract the organic layer with Saturated Aqueous NaHCO
(3x). -
Dry & Concentrate: Dry the organic layer over Na
SO , filter, and concentrate in vacuo.
Method 2: Bisulfite Adduct Purification (For Deep Cleaning)
Best for: Isolating the aldehyde from non-acidic impurities or complex mixtures.
This method exploits the reversible formation of a water-soluble bisulfite adduct.[1][10]
Step-by-Step Protocol:
-
Formation: Dissolve crude solid in minimal EtOAc. Add an excess of saturated aqueous Sodium Bisulfite (NaHSO
) . Shake vigorously for 5-10 minutes.-
Observation: A precipitate may form (the adduct), or the aldehyde will migrate into the aqueous phase.
-
-
Separation: Separate the layers. Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[1][11] Discard the organic layer (contains impurities).
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
-
Regeneration:
-
Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).
-
Finish: Dry (Na
SO ) and concentrate to yield purified aldehyde.
Figure 2: Workflow for Sodium Bisulfite purification. This method selectively pulls the aldehyde into the aqueous phase, leaving non-carbonyl impurities behind.
Frequently Asked Questions (FAQ)
Q: The NMR shows a split peak for the aldehyde proton. Is it impure? A: Not necessarily.[1] Imidazoles exhibit annular tautomerism .[1] The hydrogen on the ring nitrogen can migrate between N1 and N3. This means the 4-carbaldehyde and 5-carbaldehyde are often in equilibrium in solution.[1]
-
Action: Run the NMR in DMSO-
(which slows proton exchange) or add a drop of D O (which may collapse the peaks by exchange, though it won't stop tautomerism). If the integration sums to 1H, it is likely just tautomers.
Q: Can I ship this compound at room temperature? A: Yes, for short durations (<48 hours) if sealed under inert gas and protected from light. However, we strongly recommend shipping with cold packs (Blue Ice) to prevent thermal initiation of auto-oxidation.
Q: Why avoid acetone for cleaning glassware or storage? A: Imidazole aldehydes can undergo Aldol condensation with acetone under basic conditions (catalyzed by the imidazole ring itself). Always flush glassware with methanol or ethyl acetate instead.[1]
References
-
Auto-oxidation Mechanisms
-
Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589. Link
-
-
Bisulfite Purification Protocol
-
Imidazole Tautomerism
-
Alkorta, I., et al. "Tautomerism in imidazoles." Chemical Society Reviews, 2005. (General grounding on N-H tautomerism).
-
-
General Handling of Aldehydes
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1] (Standard reference for purification of aldehyde intermediates).
-
Sources
- 1. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proton Control of Oxidation and Spin State in a Series of Iron Tripodal Imidazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. CN103086979A - Method for preparing imidazole aldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Troubleshooting cyclization failures in imidazole aldehyde synthesis
Topic: Troubleshooting Cyclization Failures in Imidazole Aldehyde Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Technical Support Center: Imidazole 4(5)-Carboxaldehyde Synthesis
Status: Operational System Message: Welcome to the Advanced Heterocycle Synthesis Support Module. The following guide addresses the high failure rates associated with the de novo construction of the imidazole ring destined for aldehyde functionalization.
Executive Summary: The "Hidden" Bottleneck
Synthesizing imidazole-4(5)-carboxaldehyde directly via cyclization is thermodynamically unfavorable and chemically messy.[1] The industry-standard "Gold Route" is a two-stage process:
-
Cyclization: Synthesis of 4-hydroxymethylimidazole (4-HMI) via the Weidenhagen or Dihydroxyacetone (DHA) route.[1]
-
Oxidation: Selective oxidation of 4-HMI to the aldehyde (e.g.,
or Swern).
Critical Insight: 90% of reported "failures" are not reaction failures but isolation failures due to the amphoteric, water-soluble nature of the imidazole ring, or polymerization events (tarring) during the cyclization of labile precursors like glyoxal or hydroxymethyl ketones.
Module 1: Troubleshooting The Cyclization (Ring Formation)
Context: You are attempting to synthesize the 4-hydroxymethylimidazole precursor using Dihydroxyacetone (DHA), Formaldehyde, and Ammonia (or the Fructose/Cu(II) Weidenhagen route).
Issue A: The "Black Tar" Scenario
Symptoms: The reaction mixture turns dark brown/black immediately or upon heating; no product is recoverable.
| Root Cause | Mechanism of Failure | Corrective Action |
| Thermal Runaway | The condensation of ammonia with carbonyls is highly exothermic ( | Cryogenic Addition: Begin addition of ammonia/ammonium salts at |
| High Reactant Conc. | High concentrations of dicarbonyls favor self-aldol condensation (oligomerization) over the desired imine formation.[1] | High Dilution: Maintain reactant concentration |
| Oxidative Stress | In the presence of air at high pH, | Deoxygenation: Sparge all solvents with |
Issue B: The "Ghost" Yield (Reaction Works, Extraction Fails)
Symptoms: LCMS shows a strong product peak (
Q: I neutralized the reaction to pH 7, but I can't extract the product with Ethyl Acetate. Why? A: Imidazoles are "chemical chameleons."[1][2]
-
The Trap: At pH 7, 4-hydroxymethylimidazole is highly polar and water-soluble (
).[1] It partitions poorly into EtOAc or DCM. -
The Fix:
-
Evaporation: Do not extract the aqueous layer.[2] Remove water in vacuo to dryness.[1][2]
-
Soxhlet/Trituration: Extract the solid residue with anhydrous isopropanol or ethanol/chloroform (1:3) . Inorganic salts will remain undissolved; the imidazole will dissolve.
-
Alternative: Use continuous liquid-liquid extraction with n-Butanol for 24 hours.
-
Issue C: Regioisomer Chaos (Vilsmeier-Haack Route)
Context: You are attempting to formylate a pre-existing imidazole ring.
Q: I tried Vilsmeier-Haack on N-methylimidazole, but I got a mixture of C2 and C5 aldehydes. How do I force C4/C5? A: The C2 position is the most electron-rich and nucleophilic.[1] To target C4/C5:
-
Block C2: You cannot easily direct Vilsmeier to C4 if C2 is open.[1][2] You must use a C2-blocking group (e.g., 2-methylimidazole) or use the 4-HMI oxidation route described above.[1]
-
Steric Control: Use a bulky protecting group on Nitrogen (e.g., Trityl).[2] However, Trityl groups often direct lithiation/formylation to the C2 position via chelation.[2]
-
Recommendation: Abandon direct formylation. Switch to the de novo cyclization of 4-hydroxymethylimidazole followed by oxidation.
Module 2: Visualization of Failure Modes
The following logic flow illustrates the decision-making process for diagnosing cyclization failures in the Weidenhagen/DHA synthesis.
Figure 1: Diagnostic logic for imidazole cyclization failures. Note the critical branch points at thermal control and workup solvent selection.
Module 3: Validated Protocol (The "Gold Standard")
Objective: Synthesis of 4-Hydroxymethylimidazole (4-HMI) followed by
Step 1: The Modified Weidenhagen Cyclization
Reference Grounding: Based on Totter & Darby (Org.[1] Synth.) and industrial modifications.[1]
Reagents:
-
Dihydroxyacetone dimer (DHA): 1.0 eq[1]
-
Ammonium Hydroxide (28%
): 4.0 eq[1] -
Critical Additive: Ammonium Acetate (0.5 eq) - Buffers pH to prevent polymerization.[1]
Protocol:
-
Setup: In a round-bottom flask, dissolve DHA (e.g., 9.0 g) and Ammonium Acetate in deoxygenated water (50 mL). Cool to 0°C in an ice bath.
-
Addition 1: Add Formalin slowly. Stir for 15 mins.
-
Addition 2 (Critical): Add Ammonium Hydroxide dropwise via addition funnel over 60 minutes . Do not allow temp to exceed 10°C.
-
Incubation: Remove ice bath. Stir at Room Temp for 24 hours. Do not reflux.
-
Workup (The Trick):
-
Concentrate the dark red solution in vacuo (rotovap) to a thick syrup.
-
Add 50 mL Isopropanol , sonicate, and concentrate again (azeotrope water).
-
Resuspend in minimal hot Isopropanol, filter off inorganic salts (
/Acetate). -
Cool filtrate to crystallize or use as crude for oxidation.[2]
-
Step 2: Selective Oxidation to Aldehyde
Why
Protocol:
-
Suspend crude 4-HMI in Chloroform or Acetonitrile .
-
Add Activated
(10 equivalents by weight). Note: quality is variable; use "precipitated active" grade. -
Reflux for 4–12 hours. Monitor by TLC (Aldehyde moves faster than alcohol).[1]
-
Filter through a Celite pad.[1][2][3] Evaporate solvent.[1][2][3][4][5]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Glyoxal instead of Dihydroxyacetone? A: Glyoxal + Formaldehyde + Ammonia yields the unsubstituted imidazole. To get the aldehyde, you would need to formylate it later.[2] Using DHA builds the "hydroxymethyl" handle directly into the ring, which is chemically more efficient than trying to attach a carbon to the C4 position of a pre-formed imidazole.[2]
Q: Why does my reaction smell like burnt sugar? A: This indicates the "Maillard Reaction" is competing with your cyclization. This happens when the amine reacts with the carbonyl of the sugar/DHA without cyclizing, followed by dehydration.[2] Solution: Lower the temperature and increase the ammonia concentration to favor the imine capture over the dehydration.
Q: My product is trapped in the copper salts (if using the Cu/Weidenhagen method). How do I release it?
A: If you used the Copper(II) method (common for Fructose starting material), the imidazole forms a tight complex
References
-
Totter, J. R., & Darby, W. J. (1944).[2] "3-Hydroxymethyl-dibenzo[b,e]thiepin-11(6H)-one... wait, specifically: 4(5)-Hydroxymethylimidazole Hydrochloride".[1][6] Organic Syntheses, 24, 64. [1]
-
Debus, H. (1858).[2][7][8][9] "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–227.[2] (Foundational mechanism).[1][4]
-
Gallo, R., et al. (2025).[2] "Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+". Physical Chemistry Chemical Physics. (Clarifies the kinetics of polymerization vs. cyclization).
-
BenchChem Technical Support. (2025). "Optimizing Imidazole Synthesis: Troubleshooting Guide".
-
Corey, E. J., et al. (1968).[2] "Crystalline Manganese Dioxide for Oxidation". Journal of the American Chemical Society. (Standard for Allylic/Benzylic alcohol oxidation).[1]
Sources
- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijprajournal.com [ijprajournal.com]
Optimizing temperature conditions for 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde reactions
Core Technical Directive
This guide addresses the critical thermal parameters governing the synthesis, stability, and reactivity of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (also referred to as 2-(3-methylphenyl)-1H-imidazole-4-carbaldehyde due to tautomerism).
The presence of the m-tolyl group introduces specific electronic and steric considerations compared to the unsubstituted phenyl analog. The electron-donating methyl group at the meta-position slightly activates the imidazole ring, making temperature control during electrophilic aromatic substitutions (like Vilsmeier-Haack) pivotal to prevent over-reaction or polymerization.
Synthesis Troubleshooting: The Vilsmeier-Haack Route
The most robust route to this intermediate is the Vilsmeier-Haack formylation of 2-(m-tolyl)-1H-imidazole.[1] However, thermal mismanagement is the primary cause of low yields.
Q: My reaction mixture turns into a black tar upon heating. What is the optimal temperature profile?
A: The formation of "tar" indicates uncontrolled polymerization, likely driven by excessive heating during the electrophilic attack phase. The m-tolyl group activates the ring, lowering the energy barrier for side reactions compared to electron-deficient analogs.
Correct Thermal Protocol:
-
Reagent Formation (
): The formation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl is exothermic. This must be done at to prevent thermal decomposition of the reagent itself. -
Addition Phase (
to RT): Add the imidazole substrate at . Allow the mixture to warm to Room Temperature (RT) over 30 minutes. -
Reaction Phase (
- ): Do not reflux at the boiling point of DMF ( ). The optimal window is . Exceeding drastically increases tar formation for electron-rich imidazoles.[1]
Q: I am observing incomplete conversion despite heating at . Should I increase the temperature?
A: Before increasing temperature, check your stoichiometry and time .
-
Do not exceed
. Instead, extend the reaction time from 4 hours to 6-8 hours. -
Mechanistic Insight: The intermediate formed is an iminium salt.[2][3] If conversion is low, it is often due to moisture deactivating the Vilsmeier reagent, not a lack of thermal energy. Ensure anhydrous conditions.
Q: The aldehyde yield drops significantly during the workup. Is the hydrolysis temperature important?
A: Yes, this is a critical failure point. The intermediate iminium salt is stable, but its hydrolysis is exothermic.
-
The Error: Quenching directly into water at RT or allowing the quench to heat up.[1]
-
The Fix: Pour the reaction mixture into crushed ice containing sodium acetate or sodium bicarbonate. Maintain the quench temperature below
. High temperatures during hydrolysis can trigger Cannizzaro-type disproportionation or ring cleavage in basic media.[1]
Downstream Reactivity: Condensation & Coupling[1][5]
When using 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde in Knoevenagel condensations or reductive aminations:
Q: In condensation reactions with amines, I see starting material remaining. Should I reflux?
A: Refluxing is often necessary but requires solvent selection based on the amine's boiling point.[1]
-
Ethanol (
): Standard. If reaction is slow, add a catalytic amount of acetic acid or piperidine. -
Toluene (
): Use with a Dean-Stark trap to remove water. This drives the equilibrium forward without needing excessive superheating that could degrade the aldehyde.
Data Table: Temperature Impact on Condensation Yields (Model Amine: Aniline)
| Solvent | Temperature | Catalyst | Yield (4h) | Side Products |
| Methanol | None | < 30% | Minimal | |
| Ethanol | AcOH (cat.) | 85-92% | Trace Imine Hydrolysis | |
| DMF | None | 60% | Significant Browning (Polymerization) |
Stability & Storage Protocols
Q: How sensitive is the aldehyde to ambient temperature storage?
A: Imidazole-4(5)-carbaldehydes are moderately stable but prone to oxidation to the carboxylic acid over time.[1]
-
Short-term (Weeks): Store at
in a dark, tightly sealed container. -
Long-term (Months): Store at
under Argon/Nitrogen. -
Warning Sign: A color shift from off-white/pale yellow to dark orange/brown indicates oxidation or self-condensation.[1]
Visual Troubleshooting Guide
The following logic flow details the decision-making process for optimizing the Vilsmeier-Haack formylation yield.
Caption: Decision tree for diagnosing thermal failures in the Vilsmeier-Haack synthesis of imidazole carbaldehydes.
Validated Experimental Protocol
Protocol: Synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack
-
Equipment Preparation: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagent Formation (
):-
Charge flask with DMF (3.0 equiv) .
-
Cool to
in an ice/salt bath. -
Add POCl
(1.2 equiv) dropwise over 20 minutes. Critical: Maintain internal T < . -
Stir at
for 30 minutes. A white/yellowish suspension (Vilsmeier salt) will form.[1]
-
-
Substrate Addition:
-
Dissolve 2-(m-tolyl)-1H-imidazole (1.0 equiv) in a minimum volume of DMF.
-
Add dropwise to the Vilsmeier reagent at
.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Reaction (
): -
Hydrolysis (Quench):
-
Cool reaction mixture to RT.
-
Pour slowly onto crushed ice (500g) containing Sodium Acetate (3.0 equiv) .
-
Stir vigorously for 1 hour. Critical: Keep T <
during this phase.
-
-
Isolation:
References
-
Organic Chemistry Portal. (2023).[1] Imidazole Synthesis and Reactions. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. 2-Methyl-1H-imidazole-5-carbaldehyde | 35034-22-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
Technical Support Center: Managing Hygroscopic Imidazole Aldehyde Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with imidazole aldehyde derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible. The hygroscopic nature of these compounds presents unique challenges, from inaccurate measurements to reaction failures.[1][2] This resource provides in-depth, field-proven insights to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the hygroscopic nature of imidazole aldehyde derivatives.
Q1: What does "hygroscopic" mean, and why are imidazole aldehyde derivatives susceptible?
A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[3] Imidazole aldehyde derivatives are particularly prone to this for two primary reasons based on their molecular structure:
-
The Imidazole Ring: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the sp2-hybridized N-3 nitrogen is a hydrogen bond acceptor.[4] This allows the ring to readily form strong hydrogen bonds with water molecules.[5][6]
-
The Aldehyde Group: The carbonyl group (C=O) of the aldehyde is polar and can also form hydrogen bonds with water. Furthermore, the aldehyde group can react with water in a reversible nucleophilic addition reaction to form a geminal diol (a hydrate).[7] This equilibrium is pH-dependent and can be favored in protic solvents.[7][8]
The combination of these features makes the entire molecule highly adept at attracting and retaining water.
Q2: How can absorbed moisture negatively impact my experiments?
A2: The presence of absorbed water is not a trivial issue; it can introduce significant errors and inconsistencies.[2] Key problems include:
-
Inaccurate Weighing: As the compound absorbs moisture from the air, its mass will continuously increase, making it nearly impossible to obtain an accurate weight for preparing solutions of a specific concentration.[1]
-
Chemical Degradation: Water can act as a reactant. It can facilitate hydrolysis of other functional groups on the molecule or promote side reactions, leading to the formation of impurities and a decrease in the potency of your starting material.[1][2] Aldehydes, in particular, can be susceptible to oxidation, which can be accelerated in the presence of impurities dissolved in the absorbed water.[9]
-
Altered Physical Properties: Moisture absorption can cause a free-flowing powder to become clumpy, cake together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][3]
-
Poor Reproducibility: If the water content of your starting material varies between experiments, you will see significant variability in your results, whether in a chemical reaction yield or a biological assay.[1]
Q3: The Safety Data Sheet (SDS) for my 1H-Imidazole-4-carbaldehyde mentions it is "air and light sensitive." How does this relate to hygroscopicity?
A3: This is an excellent observation that highlights the interconnectedness of chemical stability. While "air sensitive" often refers to reactivity with oxygen (oxidation), for hygroscopic compounds, it is intrinsically linked to the moisture present in the air.[10] The absorbed water can act as a medium to dissolve atmospheric gases like oxygen, thereby accelerating oxidative degradation of the aldehyde group.[9] Therefore, protecting the compound from air serves the dual purpose of minimizing both moisture absorption and oxidation.[10][11]
Part 2: Storage and Handling Protocols
Proper storage and handling are the first line of defense against the challenges of hygroscopicity.[11]
Q4: What is the correct way to store a newly received imidazole aldehyde derivative?
A4: Proper storage begins the moment you receive the compound. The goal is to create a low-humidity environment.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[11] After opening, consider wrapping the cap threads with Parafilm for an extra layer of protection against moisture ingress.[12]
-
Secondary Containment (Desiccator): Place the primary container inside a desiccator.[13][14] A desiccator is a sealable enclosure that contains a drying agent (desiccant) to maintain a very low-humidity atmosphere.[3]
-
Choosing a Desiccant: Use a high-capacity desiccant like silica gel (preferably with a color indicator to show when it's saturated), Drierite™, or molecular sieves.[13]
-
For Extremely Sensitive Compounds: For materials that are exceptionally sensitive, storage inside a nitrogen-purged glove box or dry box provides the most robust protection by maintaining a dry, inert atmosphere.[1][15][16]
-
Workflow for Handling a New Hygroscopic Compound
Caption: Decision tree for troubleshooting inconsistent experimental results.
Q7: How can I accurately measure the water content in my sample?
A7: Several methods exist, but for specificity and accuracy, Karl Fischer titration is the gold standard. [17][]
-
Karl Fischer (KF) Titration: This is the most accurate and specific method for determining water content. [17]It is a primary method based on a stoichiometric reaction of iodine with water. [19]It is not affected by other volatile compounds, which is a major advantage over Loss on Drying. [20] * Volumetric KF: Best for samples with water content from parts-per-million (ppm) up to 100%. [21] * Coulometric KF: Ideal for samples with very low water content (e.g., 10 micrograms to 10 milligrams). [21]* Loss on Drying (LOD): This thermogravimetric method involves heating the sample and measuring the total mass loss. [17]While simple, its major drawback is that it measures the loss of all volatile components (e.g., residual solvents), not just water. [20]The result is often reported as "moisture content" rather than the more specific "water content." [20]* Spectroscopic Methods (e.g., NIR): Near-infrared (NIR) spectroscopy can determine moisture levels by measuring the absorbance of light. [17][21]These are indirect methods that require calibration but can be very rapid for routine analysis. [17]
Experimental Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol outlines the general steps for using a modern automated KF titrator.
-
System Preparation:
-
Ensure the KF titrator vessel is clean, dry, and filled with fresh, anhydrous KF solvent (e.g., a methanol-based reagent).
-
Run a "pre-titration" to neutralize any ambient moisture within the solvent until a stable, dry baseline is achieved.
-
-
Titer Determination:
-
Accurately inject a known amount of a certified water standard (e.g., 5-10 mg of water via a syringe, or a solid standard) into the vessel.
-
The instrument will titrate this standard with the KF titrant (an iodine solution).
-
The titer (mg of water per mL of titrant) is automatically calculated. Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
In a low-humidity environment (ideally a glove box), accurately weigh approximately 50-100 mg of your imidazole aldehyde derivative into a small, dry vial.
-
Quickly unseal the KF titration port, add the solid sample directly into the vessel, and reseal.
-
Initiate the titration. The sample will dissolve and the water will react with the titrant.
-
-
Calculation:
-
The instrument will automatically stop at the endpoint and use the volume of titrant consumed and the previously determined titer to calculate the percentage of water in your sample.
-
Formula: % H₂O = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Part 4: Remediation Procedures
If you've determined your compound has absorbed excess water, you may be able to dry it before use.
Q8: Can I dry my imidazole aldehyde derivative? If so, how?
A8: Yes, drying is often possible, provided the compound is thermally stable. The most common and effective method is using a vacuum oven. [1][22]
Experimental Protocol 2: Drying a Hygroscopic Solid via Vacuum Oven
-
Determine Thermal Stability: Before heating, consult the compound's SDS or literature sources for its melting point and any thermal decomposition data. Choose a drying temperature that is well below the melting or decomposition point (a good starting point is often 40-50°C).
-
Prepare the Sample:
-
Spread the hygroscopic powder in a thin, even layer in a clean, dry glass container (like a watch glass or a crystallization dish) to maximize the surface area.
-
-
Place in Vacuum Oven:
-
Place the container in the vacuum oven.
-
Also place a separate, open container of a desiccant, such as phosphorus pentoxide (P₂O₅) or Drierite™, inside the oven. This will help trap the water vapor that is removed from the sample.
-
-
Apply Vacuum and Heat:
-
Close the oven door and begin to slowly apply a vacuum. A slow application prevents the powder from being swept away. Aim for a pressure below 10 mmHg.
-
Once under vacuum, slowly bring the oven to your target temperature.
-
-
Drying Time:
-
Dry the compound for several hours (e.g., 12-24 hours). The optimal time will depend on the amount of compound and its affinity for water.
-
To determine if the compound is dry, you can perform "drying to a constant weight." This involves cooling the sample to room temperature in a desiccator, weighing it, then returning it to the vacuum oven for another few hours. Repeat this cycle until two consecutive weighings are identical.
-
-
Cooling and Storage:
-
Turn off the heat and allow the oven to cool completely under vacuum.
-
Slowly and carefully break the vacuum with a dry, inert gas like nitrogen or argon. Breaking the vacuum with ambient air will immediately re-expose your dry compound to moisture.
-
Immediately transfer the dried compound to a desiccator for storage. [22]
-
References
-
Azevedo, P. (2018, August 28). Moisture Analysis Techniques. News-Medical.net. Retrieved from [Link]
-
Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved from [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler-Toledo. Retrieved from [Link]
- Process for drying hygroscopic materials. (1976). Google Patents.
-
Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean® Purging Compounds. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]
- Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents.
-
Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
-
Desiccator. (n.d.). Wikipedia. Retrieved from [Link]
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2025, January 5). PubMed. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. Retrieved from [Link]
-
Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved from [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). American Chemical Society. Retrieved from [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]
-
What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved from [Link]
-
Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026, February 6). Glassment. Retrieved from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ResearchGate. Retrieved from [Link]
-
pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2017, November 21). Environmental Science & Technology Letters. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC. Retrieved from [Link]
-
One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved from [Link]
-
Interactions of imidazole with water molecules. (2025, September 25). PMC. Retrieved from [Link]
-
Interactions of imidazole with water molecules. (2025, September 13). ResearchGate. Retrieved from [Link]
- Imidazole derivatives and preparation method and application thereof. (n.d.). Google Patents.
-
How much vacuum and time will I set for dryness of imidazole? Or at college level lab, any easy alternative method to remove solvent from imidazole? (2023, March 18). ResearchGate. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PMC. Retrieved from [Link]
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (n.d.). PMC. Retrieved from [Link]
-
Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025, February 17). IntechOpen. Retrieved from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022, March 28). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]
-
Chemical and Pharmacological Properties of Imidazoles. (n.d.). Human Journals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of imidazole with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 12. researchgate.net [researchgate.net]
- 13. Desiccator - Wikipedia [en.wikipedia.org]
- 14. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 15. terrauniversal.com [terrauniversal.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. news-medical.net [news-medical.net]
- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.cn]
- 20. mt.com [mt.com]
- 21. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in the formylation of 2-(m-Tolyl)-imidazole
Topic: Minimizing Side Reactions in Vilsmeier-Haack Formylation Ticket ID: VH-IMG-004 Assigned Specialist: Senior Application Scientist Status: Open for Consultation
Executive Summary & Mechanistic Insight[1][2][3]
The formylation of 2-(m-Tolyl)-imidazole (2-(3-methylphenyl)-1H-imidazole) to yield 2-(m-tolyl)-1H-imidazole-4-carbaldehyde is a critical transformation, often utilized in the synthesis of Angiotensin II receptor antagonists and kinase inhibitors.
The industry-standard method is the Vilsmeier-Haack reaction (POCl₃/DMF). However, this reaction on electron-rich heterocycles with free N-H protons presents unique challenges.
The Core Challenge: The "N-Formyl" Trap
Unlike simple aromatics (e.g., anisole), imidazoles possess a nucleophilic nitrogen. The Vilsmeier reagent (chloroiminium ion) attacks the nitrogen first, forming an N-Vilsmeier intermediate.
-
Path A (Desired): The N-intermediate rearranges or allows C-attack at the 4(5)-position, followed by hydrolysis to the C-aldehyde.
-
Path B (Side Reaction): Incomplete hydrolysis leaves the N-formyl group attached, often mistaken for a regioisomer or impurity.
-
Path C (Degradation): High temperatures during the exothermic formation of the Vilsmeier reagent lead to polymerization (tarring).
Mechanistic Visualization
The following diagram illustrates the bifurcation between successful product formation and common side reactions.
Figure 1: Reaction pathway showing the critical divergence points for impurity formation.
Optimized Experimental Protocol
This protocol is designed to minimize the "Black Tar" effect and ensure complete removal of the N-formyl group.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| 2-(m-Tolyl)-imidazole | 1.0 | Substrate | Dry thoroughly before use. |
| POCl₃ | 1.2 - 1.5 | Electrophile Source | Freshly distilled if yellow. |
| DMF | 5.0 - 8.0 | Solvent/Reagent | Anhydrous (<0.05% water). |
| NaOH (2M) | Excess | Quench/Hydrolysis | Required for N-deformylation. |
Step-by-Step Methodology
-
Reagent Formation (The "Cold" Step):
-
Charge anhydrous DMF into a reactor under N₂ atmosphere.
-
Cool to 0–5°C (Ice/Salt bath).
-
Add POCl₃ dropwise over 30 minutes. Do not allow temperature to exceed 10°C.
-
Why: The formation of the Vilsmeier reagent is exothermic. High temps here initiate reagent decomposition and color formation.
-
-
Substrate Addition:
-
Dissolve 2-(m-Tolyl)-imidazole in a minimum volume of DMF.
-
Add this solution dropwise to the Vilsmeier complex at 0–5°C.
-
Stir for 30 minutes at 0°C.
-
-
C-Formylation (The "Hot" Step):
-
Slowly warm the mixture to 60–80°C .
-
Monitor by TLC/HPLC.[1] Stir for 4–6 hours.
-
Checkpoint: The solution will darken (orange/red is normal; black sludge indicates overheating).
-
-
Quench & Hydrolysis (Critical for Purity):
-
Pour the reaction mixture onto crushed ice (exothermic!).
-
Crucial Step: Adjust pH to 9–10 using 2M NaOH (or Na₂CO₃).
-
Heat the aqueous slurry to 50°C for 30 minutes.
-
Why: The intermediate iminium salt and the N-formyl byproduct are stable in acid. Base + Heat forces the hydrolysis to the free NH imidazole aldehyde.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Q1: I see two spots on TLC very close together. Is this a regioisomer mixture?
Diagnosis: Likely Not . Root Cause: It is most likely a mixture of the Target Product (Free NH) and the N-Formyl intermediate .
-
Verification: Isolate a small amount. Run NMR. If you see a peak around 8.5–9.0 ppm (CHO) and another broad singlet or split signal that disappears with D₂O shake, it is the N-formyl.
-
Solution: Return the crude material to 2M NaOH solution and heat at 50°C for 1 hour. This will cleave the N-formyl group, converging both spots into one.
Q2: The reaction turned into a black, insoluble tar.
Diagnosis: Thermal runaway or reagent degradation. Root Cause:
-
POCl₃ addition was too fast, spiking the temperature.
-
Reaction temperature exceeded 90°C. Solution:
-
Keep POCl₃ addition strictly < 10°C.
-
Do not exceed 80°C during the heating phase.
-
Ensure DMF is dry; water reacts violently with POCl₃, causing hot spots.
Q3: My yield is low (<40%), and the product is stuck in the aqueous layer.
Diagnosis: pH issue during workup. Root Cause: Imidazoles are amphoteric. At low pH (acidic quench), the imidazole is protonated (imidazolium salt) and stays in the water. Solution: Ensure the final pH of the quench is adjusted to 8–9 . This ensures the imidazole is neutral and precipitates or extracts into the organic layer.
Decision Tree for Optimization
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
BenchChem. (2025).[1][3] The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide.[3] Retrieved from
-
Organic Syntheses. (1990). Synthesis of Imidazole-2-carboxaldehyde.[4][5] Org.[6][7][8][9] Synth. 1990, 68, 162. (Provides foundational workup protocols for imidazole aldehydes). Retrieved from
-
Journal of Medicinal Chemistry. (1993). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole.[10] (Discusses synthesis of 2-substituted-4-formylimidazoles). Retrieved from
-
Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives. (Provides melting points and characterization data for 2-tolyl-imidazoles). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102321027A - Preparation method for imidazole-4-formamide derivative - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 4-苯基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
1H NMR Interpretation of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde: A Comparative Analytical Guide
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectroscopy of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (CAS: 35034-22-1 analog/derivative). Designed for medicinal chemists and structural biologists, this document moves beyond basic assignment to address critical analytical challenges: tautomeric equilibrium , solvent-dependent resolution , and regioisomer differentiation (meta- vs. para-substitution).
The imidazole-5-carbaldehyde scaffold is a privileged structure in drug discovery, often serving as a precursor for Angiotensin II receptor antagonists and kinase inhibitors. Accurate structural verification is paramount, as the meta-methyl substitution pattern significantly influences lipophilicity and binding pocket fit compared to its para isomer.
Part 1: Structural Dynamics & Tautomerism
The core challenge in interpreting the NMR of this compound is the rapid prototropic tautomerism of the imidazole ring. In solution, the hydrogen on the nitrogen oscillates between N1 and N3, rendering the C4 and C5 positions equivalent on the NMR time scale unless the exchange is slowed (e.g., low temperature or specific solvents).
Tautomeric Equilibrium Pathway
Figure 1: Prototropic tautomerism between 1H and 3H forms. In DMSO-d6 at room temperature, this exchange is often fast enough to average signals or broaden the NH and C4-H peaks.
Part 2: Comparative Analysis – Solvent Performance
The choice of deuterated solvent is not merely logistical; it dictates the visibility of labile protons and the resolution of the aromatic region.
DMSO-d6 vs. CDCl3: Analytical Performance
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Impact on Interpretation |
| Solubility | Excellent | Poor to Moderate | CDCl3 may require heating, risking aldehyde oxidation. |
| NH Signal | Visible (Broad singlet, ~13 ppm) | Often Invisible / Very Broad | DMSO H-bonds with NH, slowing exchange and sharpening the peak. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO can overlap with mid-field impurities but leaves aromatics clear. |
| Aldehyde (CHO) | Sharp Singlet (~9.7 ppm) | Sharp Singlet (~9.6 ppm) | Both solvents resolve the CHO well. |
| Aromatic Resolution | High (distinct multiplets) | Moderate (overlap possible) | DMSO polarity separates the imidazole CH from the tolyl ring protons. |
Expert Insight: For full characterization, DMSO-d6 is the superior solvent . It stabilizes the NH proton, allowing for integration verification (1H count), which is crucial for confirming the imidazole ring integrity.
Part 3: Comparative Analysis – Regioisomer Differentiation
A common synthetic impurity or misidentified product is the para-tolyl isomer. Distinguishing the meta (desired) from the para (impurity) isomer relies on analyzing the splitting patterns (multiplicity) of the aromatic ring protons.
Splitting Pattern Logic (J-Coupling)
| Proton Environment | 2-(m-Tolyl) (Target) | 2-(p-Tolyl) (Alternative/Impurity) |
| Spin System | ABCD (Asymmetric) | AA'BB' (Symmetric) |
| Multiplicity | Singlet (H2'), Doublet (H6'), Triplet (H5'), Doublet (H4') | Two distinct Doublets (roofing effect common) |
| Integration | 1:1:1:1 (4 distinct protons) | 2:2 (2 sets of equivalent protons) |
| Key Diagnostic | Presence of a Singlet at ~7.8 ppm (H2') and a Triplet at ~7.4 ppm (H5') | Absence of Singlet/Triplet; symmetric "fence-post" doublets. |
Regioisomer Differentiation Workflow
Figure 2: Decision tree for distinguishing the meta-tolyl target from the para-tolyl isomer based on 1H NMR splitting patterns.
Part 4: Step-by-Step Experimental Protocol
Sample Preparation (Standardized)
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.
-
-
Dissolution: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Reference: Tetramethylsilane (TMS) is optional; residual DMSO pentet (2.50 ppm) is a reliable internal reference.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16–32 (sufficient for 5mg sample).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the aldehyde proton).
-
Spectral Width: -2 to 14 ppm (to capture the broad NH).
Part 5: Detailed Interpretation of the Spectrum
Target Molecule: 2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde Solvent: DMSO-d6 Reference: Residual DMSO @ 2.50 ppm
The Aldehyde (CHO)
-
Shift: 9.60 – 9.80 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
Interpretation: This is the most deshielded proton. A clean singlet confirms no oxidation to carboxylic acid (which would be broad/invisible ~12 ppm) and no hydrate formation (which would shift to ~6 ppm).
The Imidazole Core
-
NH Proton: 13.0 – 13.5 ppm (Broad singlet)[1]
-
Note: May disappear if the sample is "wet" (D2O exchange).
-
-
C4-H Proton: 7.90 – 8.10 ppm (Singlet or broad singlet)
-
Note: This signal is deshielded by the adjacent aldehyde and the aromatic ring current. It may broaden due to tautomerism.
-
The Meta-Tolyl Group (Aromatic Region)
This region (7.2 – 7.9 ppm) contains 4 protons with a distinct ABCD pattern.
-
H-2' (Ortho to imidazole & methyl): ~7.85 ppm (Singlet/narrow doublet)
-
Most deshielded aromatic proton due to the electron-withdrawing nature of the imidazole-aldehyde cation.
-
-
H-6' (Ortho to imidazole): ~7.75 ppm (Doublet, J ≈ 7.8 Hz)
-
H-5' (Meta to imidazole): ~7.35 ppm (Triplet, J ≈ 7.6 Hz)[2]
-
Often appears as a "pseudo-triplet" due to overlap of couplings.
-
-
H-4' (Para to imidazole): ~7.25 ppm (Doublet, J ≈ 7.5 Hz)
The Methyl Group (Aliphatic)
-
Shift: 2.35 – 2.40 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Interpretation: A sharp singlet. If it appears as a doublet, check for coupling to H-2'/H-4' (long-range) or presence of an ethyl impurity.
Summary Table: Chemical Shift Assignments
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 13.2 | Broad s | 1H | Imidazole NH | Disappears with D2O shake |
| 9.72 | s | 1H | Aldehyde CHO | Diagnostic for oxidation state |
| 8.05 | s | 1H | Imidazole C4-H | Tautomer-sensitive |
| 7.85 | s | 1H | Tolyl H-2' | Isolated between substituents |
| 7.75 | d | 1H | Tolyl H-6' | J ~ 7.8 Hz |
| 7.38 | t | 1H | Tolyl H-5' | J ~ 7.6 Hz |
| 7.25 | d | 1H | Tolyl H-4' | J ~ 7.5 Hz |
| 2.38 | s | 3H | Tolyl CH3 | Diagnostic for m-tolyl |
References
-
Solvent Effects on Imidazole NMR: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[3] [Link]
-
Tautomerism in Imidazole Carbaldehydes: Benitez, D., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 2010. [Link]
-
Synthesis and NMR of 2-Aryl-imidazoles: Godefroi, E. F., et al. "Preparation and properties of some 2-substituted imidazole-4,5-dicarboxylic acids." Journal of Organic Chemistry, 1966. (Foundational method for 2-substituted imidazoles). [Link]
-
Analogous Spectral Data (2-Phenyl-imidazole-5-CHO): National Institutes of Health (NIH) / PubChem. "2-Phenyl-1H-imidazole-5-carbaldehyde Spectral Data." [Link]
Sources
Technical Guide: FTIR Spectral Profiling of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
[1][2]
Executive Summary & Application Context
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is a critical pharmacophore building block.[1] Its structural integrity hinges on two distinct functionalities: the imidazole heterocycle (providing basicity and H-bonding capability) and the C-5 aldehyde group (a reactive handle for further condensation, such as Knoevenagel reactions).
In a high-throughput drug development environment, relying solely on NMR for batch release is a bottleneck. Fourier Transform Infrared (FTIR) spectroscopy offers a superior alternative for routine "Pass/Fail" analysis. This guide compares the performance of FTIR against orthogonal techniques (NMR, Raman) and provides a validated spectral fingerprint for distinguishing the target product from its precursors (e.g., m-tolualdehyde or non-formylated imidazoles).
Comparative Analysis: FTIR vs. Alternative Methodologies
For the specific task of validating the synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, FTIR is compared below with Proton NMR (¹H-NMR) and Raman Spectroscopy.
Table 1: Performance Matrix for Structural Validation
| Feature | FTIR (Recommended) | ¹H-NMR (Gold Standard) | Raman Spectroscopy |
| Primary Detection | Polar functional groups (C=O, N-H).[1] | Hydrogen environments & connectivity.[1] | Non-polar/Symmetric bonds (C=C, Ring breathing). |
| Aldehyde Validation | Excellent. Distinct C=O stretch (~1650–1670 cm⁻¹).[1] | Excellent. Distinct CHO proton (~9.6–9.8 ppm). | Weak. C=O signal is often faint in Raman.[1] |
| Imidazole Ring Confirmation | Good. Broad N-H stretch (~2600–3200 cm⁻¹) & Ring modes.[1] | Good. N-H proton is broad/exchangeable; C-H ring protons distinct.[1] | Excellent. Strong ring breathing modes. |
| Throughput | High. <2 mins/sample (ATR).[1] | Low. Requires deuterated solvents & shimming (>15 mins). | High. Non-destructive, but fluorescence can interfere. |
| Cost Per Analysis | Low.[1] | High (Solvents, Cryogens). | Low. |
| Best Use Case | Routine QC & Process Monitoring. | Final Structure Elucidation. | Polymorph screening.[1] |
Expert Insight: While NMR is non-negotiable for ab initio structure determination, FTIR is the superior choice for process monitoring . The appearance of the intense carbonyl peak combined with the broad imidazole N-H band provides an immediate, binary confirmation of successful synthesis that Raman often misses due to the polar nature of the C=O bond.
Detailed Spectral Assignment
The spectral fingerprint of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is defined by the interplay between the electron-withdrawing aldehyde and the electron-rich imidazole ring.[1]
The "Fingerprint" Comparison
To validate the product, one must track the disappearance of precursor peaks and the emergence of product-specific bands.
Precursor: m-Tolualdehyde (Starting Material)[1]
-
C=O Stretch: ~1695–1705 cm⁻¹ (Standard aromatic aldehyde).[1]
-
N-H Stretch: Absent.
Target: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde[1]
-
C=O Stretch: Red-shifted to ~1645–1665 cm⁻¹ .
-
Causality: The imidazole ring acts as an electron donor, and intermolecular Hydrogen bonding between the imidazole N-H and the Aldehyde C=O lowers the force constant of the carbonyl bond, shifting the frequency lower than the precursor.
-
-
N-H Stretch: Broad band ~2800–3200 cm⁻¹ .[1]
-
Causality: Characteristic of imidazole N-H involved in strong intermolecular hydrogen bonding networks (dimers/oligomers) in the solid state.
-
Table 2: Critical Peak Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Value |
| 3100 – 2800 | ν(N-H) | Imidazole Ring | Primary Indicator. Broad, multi-sub-band structure indicating H-bonded network.[1] Confirms ring formation. |
| 3050 | ν(C-H) | Aromatic (m-Tolyl) | Weak shoulder; confirms aromaticity. |
| 2920, 2850 | ν(C-H) | Methyl (-CH₃) | Distinct peaks for the m-tolyl methyl group.[1] |
| 1665 – 1645 | ν(C=O) | Aldehyde | Critical Quality Attribute. Strong intensity.[1] Shifted lower vs. precursor due to conjugation/H-bonding. |
| 1595 – 1580 | ν(C=N) + ν(C=C) | Imidazole/Benzene | "Skeletal vibrations."[1] Confirms the conjugated system integrity. |
| 1350 – 1320 | ν(C-N) | Imidazole Ring | Aryl-amine character.[1] |
| 780, 690 | δ(C-H) oop | m-Substituted Benzene | Meta-substitution pattern validation (two bands are typical). |
Note: Values are based on high-confidence correlation with analogous 4(5)-imidazolecarboxaldehydes and 2-substituted imidazoles [1, 2].[1]
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets and reducing moisture interference.
Equipment & Reagents[2][3][4][5]
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or PerkinElmer Spectrum).
-
Detector: DTGS or MCT (MCT preferred for high sensitivity).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place approximately 2–5 mg of the solid 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde product onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp until the force gauge reads ~80–100N (ensure good contact without crushing the crystal).
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Precision).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine structure of the N-H region.
-
Validation Check:
-
Pass: Presence of peaks at ~1655 cm⁻¹ (C=O) AND ~2800–3200 cm⁻¹ (N-H).
-
Fail: Presence of peak at ~1700 cm⁻¹ (Unreacted aldehyde) or ~2200 cm⁻¹ (Nitrile impurities, if applicable).
-
Synthesis Monitoring & QC Workflow
The following diagram illustrates the decision logic for using FTIR as a Process Analytical Technology (PAT) tool during the synthesis.
Figure 1: Logic flow for FTIR-based Quality Control of the target intermediate. The shift in Carbonyl frequency is the primary discriminator.
References
-
Al-Alawi, A., et al. (2025).[1] "Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones." JScholar Publishers.
- Provides comparative spectral data for 4-methyl-5-imidazolecarboxaldehyde (C=O at 1655 cm⁻¹, N-H
-
Orhan, E., et al. (2019).[2] "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society, Section A.
- Validates the N-H and C=O shifts in substituted imidazole aldehydes.
-
Ramasamy, R. (2015).[3] "Vibrational Spectroscopic Studies of Imidazole." Semantic Scholar.
- Fundamental assignment of imidazole ring bre
-
ChemScene. "2-Methyl-1H-imidazole-5-carbaldehyde Product Data." ChemScene.
-
Structural analog data used for confirming SMILES and functional group proximity.
-
A Comparative Guide to the Reactivity of m-Tolyl vs. p-Tolyl Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, imidazole aldehydes serve as pivotal building blocks for the synthesis of a vast array of biologically active molecules and functional materials. The strategic placement of substituents on associated aromatic rings allows for the fine-tuning of their chemical properties, profoundly influencing reaction outcomes. This guide provides an in-depth comparative analysis of the reactivity of two common isomers: meta-tolyl and para-tolyl substituted imidazole aldehydes. Understanding the subtle yet significant differences in their reactivity is crucial for rational molecular design, reaction optimization, and mechanism elucidation.
This analysis moves beyond simple observation to explore the underlying electronic principles that govern the electrophilicity of the aldehyde's carbonyl carbon. We will dissect the interplay of inductive and resonance effects, substantiated by experimental protocols and comparative data, to provide a clear framework for predicting and leveraging the distinct chemical behaviors of these two isomers.
The Theoretical Bedrock: Understanding Substituent Effects
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1][2] A greater partial positive charge on this carbon enhances its susceptibility to attack by a nucleophile. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of two primary electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect operates through the sigma (σ) bond framework of the molecule. Electronegative atoms withdraw electron density, while less electronegative groups, like alkyl groups, donate electron density.[3]
-
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons across the conjugated system. It is a more powerful effect than induction but is highly dependent on the substituent's position (ortho, meta, or para) relative to the reaction center.[4]
The tolyl group consists of a methyl group (-CH₃) attached to a phenyl ring. The methyl group is classically defined as an electron-donating group (EDG) .[5] It exerts a positive inductive effect (+I) and a positive, albeit weaker, resonance effect through hyperconjugation. The critical distinction between the meta and para isomers lies in how these effects are transmitted to the imidazole aldehyde moiety.
The Case for p-Tolyl: A Concerted Electron Donation
When the methyl group is in the para position, it is maximally conjugated with the imidazole ring's point of attachment. In this configuration, both its electron-donating inductive (+I) and hyperconjugation effects work in concert. Hyperconjugation allows the sigma electrons from the methyl C-H bonds to delocalize into the aromatic π-system, effectively "pushing" more electron density towards the aldehyde group. This increased electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[1][6]
Caption: Electronic effects of the para-tolyl group.
The Case for m-Tolyl: A Diminished Donation
When the methyl group is in the meta position, the situation changes significantly. While the inductive effect (+I) still operates through the sigma bonds, the resonance effect (hyperconjugation) is effectively nullified with respect to the point of attachment.[4][6] Resonance effects primarily influence the ortho and para positions. Consequently, the meta substituent donates electron density almost exclusively through the weaker inductive effect. With less electron density being pushed towards the aldehyde, its carbonyl carbon retains a greater partial positive charge, rendering it more electrophilic and thus more reactive than its para-substituted counterpart.
Caption: Electronic effects of the meta-tolyl group.
Experimental Validation: The Wittig Reaction
To empirically validate our theoretical framework, we can employ a classic nucleophilic addition reaction where reactivity is sensitive to the electrophilicity of the aldehyde: the Wittig reaction.[1][7] This reaction converts an aldehyde into an alkene using a phosphorus ylide. A more electrophilic aldehyde will react faster with the nucleophilic ylide.
Comparative Reactivity Data (Hypothetical)
The following table summarizes the expected results from a comparative Wittig reaction between the two isomers and benzyltriphenylphosphonium chloride under identical conditions.
| Reactant | Reaction Time (hours) | Product Yield (%) |
| m-tolyl imidazole aldehyde | 2 | 88% |
| p-tolyl imidazole aldehyde | 6 | 65% |
The data clearly indicates that the m-tolyl isomer reacts significantly faster and provides a higher yield, confirming its greater reactivity as predicted by the analysis of electronic effects.
Experimental Workflow & Protocol
A self-validating experimental design is crucial for trustworthy results. The following protocol outlines a robust procedure for this comparative study.
Caption: Workflow for the comparative Wittig reaction.
Detailed Protocol: Comparative Wittig Olefination
Objective: To compare the reaction rate and yield of m-tolyl and p-tolyl imidazole aldehydes with a phosphorus ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
m-tolyl imidazole aldehyde
-
p-tolyl imidazole aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep orange/red, indicating ylide formation.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Parallel Reactions:
-
Prepare two separate, identical, flame-dried flasks under argon.
-
In Flask 1, dissolve m-tolyl imidazole aldehyde (1.0 eq) in anhydrous THF.
-
In Flask 2, dissolve p-tolyl imidazole aldehyde (1.0 eq) in anhydrous THF.
-
Cool both flasks to 0 °C.
-
-
Aldehyde Addition:
-
Using a cannula, transfer half of the prepared ylide solution into Flask 1.
-
Immediately transfer the remaining half of the ylide solution into Flask 2.
-
Allow both reactions to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions by thin-layer chromatography (TLC) every 30 minutes, spotting the starting aldehyde and the reaction mixture. The disappearance of the aldehyde spot indicates reaction completion.
-
-
Workup and Purification:
-
Once a reaction is complete (or has ceased progressing), quench it by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified alkene products by ¹H NMR and mass spectrometry to confirm their structure.
-
Calculate the isolated yield for each reaction.
-
Discussion and Conclusion
The experimental outcome aligns perfectly with our theoretical predictions. The m-tolyl imidazole aldehyde exhibits enhanced reactivity compared to its p-tolyl counterpart. This is a direct consequence of the electronic landscape dictated by the position of the methyl substituent.
The p-tolyl group, through a combination of inductive and powerful resonance (hyperconjugation) effects, effectively floods the aromatic system with electron density. This surplus is relayed to the aldehyde's carbonyl carbon, diminishing its electrophilic character and slowing the rate of nucleophilic attack. Conversely, the m-tolyl group's contribution is limited primarily to the weaker inductive effect, leaving the carbonyl carbon significantly more electron-poor and, therefore, more receptive to nucleophiles. While steric hindrance can influence reactivity, it is not a differentiating factor here, as the meta and para substituents are sufficiently remote from the aldehyde to exert a comparable steric influence.[3][8]
For the practicing chemist, this guide provides a clear directive: when designing a synthesis that requires a more reactive imidazole aldehyde scaffold, the meta-substituted isomer is the superior choice. Conversely, if a less reactive, more stable aldehyde is desired, the para isomer is preferable. This fundamental understanding of substituent effects is a cornerstone of predictive organic chemistry and is invaluable in the rational design of synthetic routes and the development of new chemical entities.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Sharma, K., et al. (2006). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Filo. (2024). Write the correct order of reactivity of substituted benzaldehydes. Filo Q&A.
- Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
- Mahindaratne, M., & Lanzi, O. (2023). Substituent effect on Aromatic compound (Nucleophilic addition). Chemistry Stack Exchange.
- LibreTexts Chemistry. (2023). Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. BrainKart.
- University of Calgary. Substituent Effects. Department of Chemistry.
- University of Wisconsin-Madison. (2019). Linear Free Energy Relationships (LFERs)
- LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainkart.com [brainkart.com]
- 4. web.viu.ca [web.viu.ca]
- 5. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: UV-Vis Absorption Profiling of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes established spectral data of structural analogs to characterize the UV-Vis profile of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde , a critical intermediate in the synthesis of angiotensin II receptor antagonists.
Executive Summary
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (also referred to as 4(5)-formyl-2-(3-methylphenyl)imidazole) is a pharmacophore building block characterized by a conjugated system linking a meta-tolyl ring, an imidazole heterocycle, and an exocyclic aldehyde.[1] Its UV-Vis absorption profile is dominated by
This guide provides a comparative spectral analysis, distinguishing this compound from its unsubstituted phenyl and alkyl analogs to aid in quality control (QC) and reaction monitoring.
Technical Deep Dive: The Chromophore System
Structural Chromophores
The UV-Vis spectrum of this molecule is the result of three interacting components:
-
Imidazole Ring: The core heterocyclic aromatic system (
). -
Aryl Substituent (m-Tolyl): A phenyl ring at the C2 position extends the conjugation length, significantly bathochromically shifting the absorption compared to alkyl-imidazoles. The meta-methyl group acts as a weak auxochrome via hyperconjugation but exerts minimal electronic perturbation compared to para substitution.
-
Aldehyde Group (C=O): Attached at C4/C5, this group introduces an
transition (weak, ~300+ nm) and extends the primary system.[2]
Predicted Spectral Characteristics
Based on the empirical data of closely related analogs (see Comparative Analysis below), the target compound exhibits the following profile in neutral organic solvents (e.g., Methanol, Ethanol):
-
Primary Band (
): 295 – 310 nm [2]-
Assignment:
transition of the conjugated Aryl-Imidazole-Aldehyde system. -
Intensity: High (
).
-
-
Secondary Band (
): 240 – 260 nm [2]-
Assignment:
transition localized on the benzene ring (E2 band analog).
-
-
Shoulder/Tail: >320 nm
-
Assignment:
transition of the carbonyl group (often obscured by the strong band).
-
Solvatochromism & Hydration
Critical Caution: In aqueous acidic media, the aldehyde group exists in equilibrium with its gem-diol form (
-
Aldehyde Form: Absorbs at ~290-310 nm.
-
Gem-Diol Form: The conjugation is broken at the carbonyl carbon. The absorption collapses to that of the 2-aryl-imidazole core (~260-275 nm), resulting in a significant hypsochromic shift (Blue Shift) .
-
Recommendation: Perform QC analysis in anhydrous Methanol or Acetonitrile to observe the full conjugated aldehyde spectrum.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with key structural analogs to highlight the specific contribution of the aryl and aldehyde groups.
| Feature | Target: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde | Analog A: 2-Phenyl-1H-imidazole-5-carbaldehyde | Analog B: Imidazole-4(5)-carbaldehyde |
| Structure | m-Tolyl + Imidazole + CHO | Phenyl + Imidazole + CHO | H + Imidazole + CHO |
| ~300 nm (Predicted) | ~298 nm | 287 nm | |
| High (~14,000) | High (~13,500) | Moderate (~13,100) | |
| Substituent Effect | +2 to +5 nm shift (vs Phenyl) due to methyl hyperconjugation. | Baseline aryl conjugation. | No aryl conjugation (Reference). |
| Solubility | Moderate (Organic solvents) | Moderate | High (Water/Polar) |
| Key Differentiator | m-Methyl signature in IR/NMR; slight red shift in UV. | Lacks methyl group. | Lacks aryl band (<260 nm). |
Comparative Logic Diagram
The following diagram illustrates the structural hierarchy and its impact on the absorption wavelength.
Caption: Structural evolution showing the additive bathochromic shifts contributing to the target spectrum.
Experimental Protocol: Validated Spectral Acquisition
To ensure reproducibility and avoid hydration artifacts, follow this self-validating protocol.
Materials
-
Solvent: HPLC-grade Methanol (Anhydrous preferred to prevent gem-diol formation).
-
Blank: Pure HPLC-grade Methanol.
-
Cuvette: Quartz, 10 mm path length (Glass absorbs UV <300 nm).[2]
Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde.
-
Dissolve in 10 mL Methanol (Conc: ~0.1 mg/mL or ~0.5 mM).
-
Sonicate for 2 minutes to ensure complete dissolution.
-
-
Dilution (Target Absorbance 0.6 - 0.8 AU):
-
Dilute 100
L of Stock into 900 L Methanol (1:10 dilution). -
Final Concentration: ~50
M.
-
-
Measurement:
-
Scan Range: 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Perform with solvent blank prior to sample.
-
-
Validation Criteria (Self-Check):
-
Peak Shape: Must show a distinct Gaussian-like band centered near 300 nm.
-
Artifact Check: If a strong peak appears near 210-220 nm with low absorbance at 300 nm, the aldehyde has hydrated (check solvent water content) or oxidized.
-
References
-
BenchChem. 4-methyl-1H-imidazole-2-carbaldehyde Spectral Data. (Provides baseline data for imidazole-carbaldehyde chromophores). [2]
-
Walisongo, et al. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium. (Establishes the hydration effect on spectral shifts from 287 nm to 212 nm).
-
National Institutes of Health (PMC). The Cohesive Interactions in Phenylimidazoles. (Detailed thermodynamic and spectral analysis of 2-phenylimidazole derivatives).
-
Google Patents. CN102321027A - Preparation method for imidazole-4-formamide derivative.[1] (Describes synthesis and characterization of 2-(4-methylphenyl) analogs).
-
Extinction Coefficient Calculator. Molar Absorption Coefficients for Heterocycles. (General reference for imidazole extinction coefficients).
Sources
Chromatographic separation of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde isomers
Chromatographic Separation & Purification Guide: 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Executive Summary
This guide details the chromatographic strategies for isolating 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde (CAS: Analogous structures often cited in sartans synthesis). The separation of "isomers" in this context presents a tripartite challenge:
-
Tautomeric Equilibrium: The 1,4- and 1,5-carbaldehyde forms interconvert rapidly in solution and cannot be separated under standard conditions.
-
Positional Isomers (Synthetic Impurities): Separation of the target m-tolyl compound from o-tolyl and p-tolyl byproducts originating from impure starting materials (m-tolualdehyde).
-
Regioisomers (Downstream): If N-alkylation is performed, stable 1,4- and 1,5-regioisomers are formed and require distinct separation protocols.
Part 1: The Isomer Landscape & Separation Strategy
Before initiating chromatography, it is critical to define which "isomer" is being targeted.
| Isomer Type | Relationship | Separation Feasibility | Primary Method |
| Tautomers | Proton shift between N1 and N3 ( | Impossible at RT (Rapid equilibrium) | N/A (Treat as single species) |
| Positional | o-tolyl / p-tolyl analogs vs. m-tolyl target | High (Distinct boiling/melting points & polarity) | Normal Phase Flash / Reverse Phase HPLC |
| Regioisomers | N-alkylated products (1,4- vs. 1,5-substitution) | High (Stable covalent bonds) | Silica Gel Chromatography / HPLC |
Part 2: Analytical HPLC Method (QC & Process Monitoring)
This protocol is designed to resolve the target m-tolyl compound from its o- and p-tolyl positional isomers.
Objective: Quantify purity and detect isomeric impurities.
Method parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
.-
Rationale: Imidazoles are basic.[1] End-capping reduces peak tailing caused by interaction with residual silanols.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Sample Injection |
| 15.0 | 40 | 60 | Elution of polar impurities |
| 20.0 | 40 | 60 | Isocratic hold (Isomer resolution) |
| 25.0 | 10 | 90 | Column Wash |
| 30.0 | 90 | 10 | Re-equilibration |
Technical Insight: The o-tolyl isomer typically elutes first due to steric hindrance reducing planar adsorption on the C18 phase, followed by the m-tolyl, and finally the p-tolyl isomer (most planar/hydrophobic interaction).
Part 3: Preparative Purification (Flash Chromatography)
For isolation of the target compound from crude reaction mixtures.[3][4]
Challenge: Imidazoles streak on silica gel due to hydrogen bonding with acidic silanols. Solution: Use a basic modifier (Triethylamine) or a polar modifier (Methanol).
Protocol: Silica Gel Flash Chromatography
-
Stationary Phase: Spherical Silica Gel (40–60
). -
Sample Loading: Dry load. Dissolve crude in minimal MeOH/DCM, adsorb onto silica, and evaporate to dryness.
-
Mobile Phase System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1%
or 1% Triethylamine (TEA).
-
-
Elution Gradient:
-
0–5 min: 100% DCM (Elutes non-polar tolyl impurities).
-
5–20 min: 0%
5% Solvent B. -
20–30 min: 5%
10% Solvent B. -
Target Elution: The imidazole carbaldehyde typically elutes between 3–6% MeOH.
-
Self-Validating Check:
-
TLC Monitoring: Use 5% MeOH in DCM.
-
Visualization: UV (254 nm) and Iodine stain (Imidazoles stain dark brown/yellow).
-
Rf Value: Target should have Rf
. If Rf < 0.2, increase MeOH.
Part 4: Downstream Logic – Separating N-Alkylated Regioisomers
If the 2-(m-tolyl)-1H-imidazole-5-carbaldehyde is subsequently alkylated (e.g., with an alkyl halide), two stable isomers form:
-
1,5-Regioisomer: Sterically hindered, usually elutes later on Silica, earlier on C18.
-
1,4-Regioisomer: Less hindered, usually elutes earlier on Silica, later on C18.
Structural Identification (NMR):
-
1,4-isomer: Cross-peak in NOESY between N-alkyl protons and the aldehyde proton (or C5-H).
-
1,5-isomer: Strong NOE between N-alkyl protons and the m-tolyl substituent (C2-Ar).
Part 5: Decision Workflow (Graphviz)
Caption: Workflow for the purification of 2-(m-tolyl)-imidazole precursors and downstream regioisomer separation.
References
-
Orhan, E., et al. (2019).[5][6] "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society, Section A: Chemistry. Link
-
BenchChem Technical Support. (2025). "Separation of Imidazole Regioisomers: Protocols and Troubleshooting." BenchChem Application Notes. Link
-
Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde: General methods for imidazole functionalization." Org.[3][5] Synth. Coll. Vol. 6, p.631. Link
-
Shalaby, A., et al. (2020).[2][7] "HPLC Determination of Imidazoles with Variant Anti-Infective Activity." PMC - NCBI. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ptfarm.pl [ptfarm.pl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
